molecular formula C14H13NO4 B2810022 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid CAS No. 926207-23-0

3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

Cat. No.: B2810022
CAS No.: 926207-23-0
M. Wt: 259.261
InChI Key: HYCWVGFPFTZSDP-UHFFFAOYSA-N
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Description

3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid is a useful research compound. Its molecular formula is C14H13NO4 and its molecular weight is 259.261. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxy-2-(pyridin-2-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-12-7-4-6-11(14(16)17)13(12)19-9-10-5-2-3-8-15-10/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCWVGFPFTZSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unlocking the Therapeutic Potential of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic Acid: A Strategic Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for novel chemical entities with therapeutic promise is a cornerstone of modern drug discovery.[1] 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid emerges as a molecule of interest, not from a history of established biological activity, but from the therapeutic precedence of its constituent chemical moieties: a benzoic acid scaffold, a methoxy group, and a pyridinylmethoxy substituent. Benzoic acid and its derivatives are fundamental structural motifs in medicinal chemistry, giving rise to a multitude of therapeutic agents across various disease areas.[2] The pyridine ring is also a prevalent azaheterocycle in a significant number of FDA-approved drugs.[3] This guide provides a comprehensive, albeit prospective, framework for elucidating the therapeutic potential of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid. It is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step roadmap from initial in-silico assessment and high-throughput screening to lead optimization and preclinical evaluation. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: Deconstructing 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid for Therapeutic Insights

While direct pharmacological data on 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid is not extensively available in public literature, a systematic analysis of its structural components provides a strong rationale for its investigation as a potential drug candidate.

  • The Benzoic Acid Scaffold: This simple aromatic carboxylic acid is a cornerstone of modern drug discovery.[2] Its phenyl ring is amenable to substitution, allowing for the fine-tuning of steric, electronic, and lipophilic properties to achieve desired pharmacological activity and pharmacokinetic profiles.[2] Derivatives of benzoic acid have shown a wide range of applications, including anti-inflammatory, antimicrobial, and anticancer activities.[2][4]

  • The Methoxy Group: The inclusion of a methoxy (-OCH₃) group can significantly influence a molecule's metabolic stability and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Methoxy-substituted benzoic acids have been investigated for various biological activities, including anticancer and enzyme-inhibiting properties.[5] For instance, 4-hydroxy-3-methoxybenzoic acid methyl ester has been shown to target the Akt/NFκB cell survival signaling pathway in prostate cancer cells.[5]

  • The Pyridinylmethoxy Moiety: The pyridine ring is a common feature in many approved drugs, recognized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[3] The pyridinylmethoxy group, in particular, can act as a versatile linker, positioning the pyridine ring for optimal interaction with a target protein while influencing the overall solubility and electronic properties of the molecule.

Given this structural composition, 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid presents a compelling case for investigation across several therapeutic areas, including oncology, inflammation, and infectious diseases.

A Proposed Drug Discovery Workflow

The journey from a novel compound to a viable drug candidate is a complex, multi-stage process.[6] This section outlines a hypothetical, yet robust, workflow for systematically evaluating the therapeutic potential of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid.

Drug_Discovery_Workflow cluster_0 Phase 1: Discovery & Initial Screening cluster_1 Phase 2: Hit-to-Lead & Lead Optimization cluster_2 Phase 3: Preclinical Development A In-Silico Profiling (ADMET & Target Prediction) B High-Throughput Screening (HTS) (Biochemical & Cellular Assays) A->B C Hit Identification (Potency & Selectivity) B->C D Structure-Activity Relationship (SAR) Studies C->D Advance Hits E In Vitro ADME & Toxicology D->E F Lead Candidate Selection E->F G In Vivo Efficacy Models F->G Advance Leads H Pharmacokinetics (PK) & Pharmacodynamics (PD) G->H I GLP Toxicology Studies H->I J IND-Enabling Studies I->J

Caption: A Proposed Drug Discovery Workflow for a Novel Chemical Entity.

Phase 1: Discovery and Initial Screening

The initial phase focuses on broad screening to identify any promising biological activity.

Before committing to expensive and time-consuming wet-lab experiments, computational models can predict the compound's potential liabilities and therapeutic targets.

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a drug's success. In-silico tools can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential for off-target toxicity.

  • Target Prediction: Reverse pharmacology approaches, using computational docking and pharmacophore modeling, can screen 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid against libraries of known protein structures to hypothesize potential biological targets.[7]

HTS allows for the rapid testing of the compound against a large number of biological targets.[7]

  • Biochemical Assays: These cell-free assays measure the direct interaction of the compound with purified proteins, such as enzymes or receptors.[8] For example, a kinase inhibitor screen would assess the compound's ability to inhibit the activity of a panel of protein kinases.

  • Cell-Based Assays: These assays use cultured cells to evaluate the compound's effect on a specific cellular process, such as cell proliferation, apoptosis, or cytokine production.[8]

A "hit" is a compound that demonstrates the desired activity in a primary screen.[6] Hits are then subjected to further confirmation and preliminary characterization.

  • Dose-Response Analysis: To determine the potency of the hit, a dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

  • Selectivity Profiling: The hit is tested against a panel of related targets to assess its selectivity. A highly selective compound is less likely to have off-target side effects.

Phase 2: Hit-to-Lead and Lead Optimization

Once a promising hit is identified, the goal is to optimize its properties to generate a "lead" compound with improved potency, selectivity, and drug-like characteristics.[6]

Medicinal chemists will synthesize analogues of the hit compound to understand how chemical modifications affect its biological activity.[9] This iterative process aims to enhance the desired properties of the molecule.

Early assessment of ADME and toxicity is critical to avoid late-stage failures.[10][11]

  • Metabolic Stability: Assays using liver microsomes or hepatocytes can determine the compound's susceptibility to metabolism.

  • Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict the compound's ability to cross biological membranes.

  • Cytotoxicity: Cell viability assays are used to assess the compound's general toxicity to cells.[11]

The most promising lead compounds are selected for further development based on a comprehensive evaluation of their potency, selectivity, and ADME/Tox profiles.

Phase 3: Preclinical Development

The lead candidate undergoes rigorous testing in animal models to evaluate its efficacy and safety before it can be considered for human clinical trials.[12][13]

The lead compound is tested in animal models of the target disease to determine if it has the desired therapeutic effect.

  • PK studies examine how the animal's body processes the drug, including its absorption, distribution, metabolism, and excretion.[9]

  • PD studies investigate the relationship between the drug concentration and its therapeutic effect.

These studies are conducted under strict regulatory guidelines to identify any potential toxicities of the drug candidate before it is administered to humans.[13]

This final stage of preclinical development involves compiling all the necessary data to submit an IND application to regulatory authorities for permission to begin clinical trials in humans.[9]

Detailed Experimental Protocols

To ensure the reproducibility and reliability of the data generated, the following detailed protocols are provided for key experiments in the proposed workflow.

Protocol 1: In Vitro Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid on a cancer cell line (e.g., MCF-7 breast cancer cells).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

  • DMSO (Dimethyl sulfoxide)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine if 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid inhibits the activity of a specific protein kinase (e.g., a receptor tyrosine kinase implicated in cancer).

Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. The level of phosphorylation can be quantified using various methods, such as a fluorescence-based assay.

Materials:

  • Recombinant human kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

  • Kinase assay buffer

  • Detection reagent (e.g., a phosphospecific antibody conjugated to a fluorescent probe)

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent. Incubate to allow for binding.

  • Signal Measurement: Measure the fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound relative to a no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Hypothetical Signaling Pathway and Mechanism of Action

Based on the structural motifs present in 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid, we can hypothesize a potential mechanism of action. For instance, many small molecule kinase inhibitors feature a heterocyclic ring system that interacts with the hinge region of the kinase domain.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Upregulates Genes Ligand Growth Factor Ligand->RTK Binds & Activates Inhibitor 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid Inhibitor->RTK Inhibits (Hypothesized)

Caption: Hypothetical Inhibition of an RTK Signaling Pathway.

This diagram illustrates a scenario where 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid acts as an inhibitor of a Receptor Tyrosine Kinase (RTK). By blocking the activity of the RTK, the compound could disrupt downstream signaling pathways, such as the MAPK/ERK pathway, which are often dysregulated in cancer and lead to uncontrolled cell proliferation and survival.

Data Presentation and Interpretation

All quantitative data generated from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Data

CompoundTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)MCF-7 Cell Viability IC50 (µM)
3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid 50>10,0000.5
Positive Control (e.g., Staurosporine) 5100.01

Interpretation: The hypothetical data in Table 1 would suggest that 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid is a potent and selective inhibitor of the target kinase, with significant anti-proliferative activity in a relevant cancer cell line. The high off-target IC50 value indicates good selectivity, which is a desirable characteristic for a drug candidate.

Conclusion and Future Directions

While the therapeutic potential of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid remains to be experimentally validated, its chemical structure provides a strong rationale for its investigation as a novel drug candidate. The systematic workflow outlined in this guide, from initial in-silico and high-throughput screening to lead optimization and preclinical development, provides a robust framework for elucidating its pharmacological profile. The successful execution of these studies, guided by the principles of scientific integrity and causality, will be crucial in determining whether this promising molecule can be translated into a valuable therapeutic agent. Future research should focus on the synthesis of analogues to build a comprehensive structure-activity relationship and to further optimize the compound's potency, selectivity, and pharmacokinetic properties.

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Technical Guide: Physicochemical Profiling, Synthesis, and Analytical Validation of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection and validation of bifunctional building blocks are critical for successful library synthesis and lead optimization. 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid is a highly versatile pharmacophore fragment. This technical whitepaper provides an in-depth analysis of its molecular formula (C14H13NO4 ), molecular weight (259.26 g/mol ), and the structural causality that makes it valuable. Furthermore, it details a self-validating synthetic protocol and the High-Resolution Accurate-Mass (HRAM) LC/MS methodology required to definitively prove its identity.

Structural Identity and Physicochemical Data

Before deploying this intermediate in complex synthetic routes, it is crucial to establish its fundamental molecular parameters. The exact molecular weight and formula dictate the downstream analytical methods required for validation.

PropertyValue
Chemical Name 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid
CAS Registry Number 926207-23-0[1]
Molecular Formula C14H13NO4[1]
Molecular Weight 259.26 g/mol [1]
Monoisotopic Exact Mass 259.0845 Da
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 5 (Pyridine N, Ether O, Methoxy O, Carboxyl O x2)
Pharmacophore & Structural Causality

The architecture of this molecule is not coincidental; it is engineered for specific interactions within biological targets:

  • Conformational Locking: The ortho-alkoxybenzoic acid motif is notorious for forming intramolecular hydrogen bonds between the carboxyl proton and the adjacent ether oxygen. This restricts bond rotation, effectively locking the aromatic core into a predictable, planar conformation—a highly desirable trait when designing ligands for rigid protein binding pockets.

  • Target Engagement: The pyridine ring acts as a strong hydrogen bond acceptor and a potential metal-chelating moiety (e.g., in metalloenzyme inhibitors).

  • Steric Tuning: The methylene bridge (-CH2-) provides the necessary rotational flexibility between the rigid benzoic acid and pyridine systems, allowing the molecule to adapt to induced-fit binding sites.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid requires a strategic three-step approach to prevent unwanted side reactions. Direct alkylation of the starting material (3-methoxysalicylic acid) is prone to failure because the highly reactive carboxylic acid will competitively react with the alkyl halide, yielding an ester rather than the desired ether.

Step 1: Carboxylic Acid Protection (Esterification)
  • Procedure: Dissolve 3-methoxysalicylic acid in anhydrous methanol. Add a catalytic amount of concentrated H2SO4 and reflux for 12 hours.

  • Rationale: Converting the carboxylic acid to a methyl ester neutralizes its nucleophilicity. This ensures that the subsequent alkylation occurs exclusively at the phenolic hydroxyl group, preventing polymeric or mixed-alkylation byproducts.

Step 2: Phenolic Alkylation (Etherification)
  • Procedure: Dissolve the resulting methyl 3-methoxysalicylate in anhydrous N,N-Dimethylformamide (DMF). Add 2.0 equivalents of anhydrous potassium carbonate (K2CO3) and 1.2 equivalents of 2-(chloromethyl)pyridine hydrochloride (2-picolyl chloride)[2]. Heat the mixture to 80°C for 8 hours.

  • Rationale: K2CO3 is a mild base, perfectly suited to deprotonate the phenol (pKa ~10) without hydrolyzing the ester[3]. The chloromethyl group of 2-picolyl chloride acts as a strong electrophile for the SN2 attack, forming the critical ether linkage[2].

Step 3: Ester Saponification (Deprotection)
  • Procedure: Isolate the intermediate and dissolve it in a 3:1 mixture of THF and water. Add 3.0 equivalents of Lithium Hydroxide (LiOH) and stir at room temperature for 4 hours. Acidify the mixture with 1M HCl to pH 3 to precipitate the final product.

  • Rationale: LiOH provides mild basic hydrolysis, selectively cleaving the methyl ester to regenerate the free carboxylic acid without breaking the newly formed, base-stable ether bond.

Analytical Validation: Q-TOF LC/MS Protocol

To definitively confirm the molecular formula (C14H13NO4) and molecular weight (259.26 g/mol ), low-resolution mass spectrometry (such as a standard single quadrupole) is insufficient. High-Resolution Accurate-Mass (HRAM) spectrometry, specifically Quadrupole Time-of-Flight (Q-TOF) LC/MS, must be employed to resolve the exact isotopic pattern[4].

Step-by-Step LC-MS Protocol:
  • Sample Preparation: Dissolve the synthesized compound in LC-MS grade methanol to a final concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Utilize a mobile phase gradient of 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 10 minutes.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The basic pyridine nitrogen readily accepts a proton from the formic acid, ensuring robust signal intensity.

  • Mass Analysis: The Q-TOF system synchronizes high-voltage pulses with ion detection to measure the time-of-flight, which is strictly proportional to the square root of m/z[4].

  • Data Interpretation: Extract the chromatogram for the expected [M+H]+ ion. The theoretical exact mass of the protonated molecule [C14H14NO4]+ is 260.0923 m/z .

  • Validation Criteria: The Mass Measurement Accuracy (MMA) must fall within a deviation of < 5 parts per million (ppm) from the exact mass[4]. Achieving this sub-ppm to low-ppm accuracy definitively proves the atomic composition of C14H13NO4, ruling out isobaric interferences.

Workflow Visualization

The following diagram illustrates the logical progression from the starting material through the synthetic sequence, culminating in HRAM analytical validation.

G Start 3-Methoxysalicylic Acid (Starting Material) Step1 Esterification (MeOH, H2SO4, Reflux) Start->Step1 Int1 Methyl 3-methoxysalicylate Step1->Int1 Step2 Alkylation (SN2) (2-Picolyl chloride, K2CO3, DMF) Int1->Step2 Int2 Methyl 3-methoxy-2- (pyridin-2-ylmethoxy)benzoate Step2->Int2 Step3 Saponification (LiOH, THF/H2O, RT) Int2->Step3 Product 3-Methoxy-2-(pyridin-2-ylmethoxy) benzoic acid MW: 259.26 g/mol Step3->Product Validation Q-TOF LC/MS Validation [M+H]+ m/z 260.0923 Product->Validation

Synthesis and Q-TOF LC/MS validation of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid.

Sources

The Strategic Role of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic Acid in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Significance of Privileged Scaffolds in Drug Design

In the landscape of modern drug discovery, the concept of "privileged structures" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The strategic incorporation of such scaffolds into drug candidates can dramatically accelerate the development process by providing a robust starting point for optimization. Among these, molecules that combine aromatic carboxylic acids with heterocyclic ethers represent a particularly fruitful area of exploration. The benzoic acid moiety offers a versatile handle for modulating pharmacokinetic properties and can participate in crucial hydrogen bonding interactions with protein targets. When combined with a pyridinylmethoxy group, the resulting structure introduces a key hydrogen bond acceptor and a scaffold that can be tailored for optimal target engagement.

This technical guide delves into the multifaceted role of a specific and highly strategic pharmaceutical intermediate: 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid . While not a household name in itself, this molecule represents a critical building block in the synthesis of advanced therapeutic agents. Its true significance is revealed when viewed through the lens of its application in the synthesis of targeted therapies. A prime example, and the central case study for this guide, is its role in the construction of Pexidartinib (Turalio) , a potent and selective kinase inhibitor.[1][2]

Through this guide, we will dissect the synthesis, characterization, and strategic importance of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid. We will explore the causality behind the synthetic choices and provide detailed protocols, offering a comprehensive resource for researchers, scientists, and drug development professionals in the pharmaceutical industry.

Pexidartinib: A Case Study in Targeted Kinase Inhibition

Pexidartinib is a first-in-class, orally available small molecule that selectively inhibits the colony-stimulating factor 1 receptor (CSF1R).[1][3] CSF1R is a receptor tyrosine kinase that plays a pivotal role in the proliferation and differentiation of monocytes and macrophages.[1] In certain neoplastic conditions, such as tenosynovial giant cell tumor (TGCT), overexpression of the CSF1 ligand leads to the recruitment and proliferation of macrophages, forming the bulk of the tumor mass.[1][4] By blocking the CSF1R signaling pathway, Pexidartinib effectively depletes the tumor-associated macrophages, leading to a significant reduction in tumor size and clinical improvement.[1][3] Pexidartinib is also an inhibitor of the c-Kit proto-oncogene (KIT) and FMS-like tyrosine kinase 3 (FLT3).[1]

The chemical architecture of Pexidartinib is a testament to rational drug design. It comprises a 5-chloro-1H-pyrrolo[2,3-b]pyridine core, which is linked via a methylene bridge to a substituted pyridine ring. It is in the synthesis of a key precursor to this substituted pyridine fragment that 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid, or a closely related derivative, plays an indispensable role.

The Synthetic Blueprint: Deconstructing the Pathway to Pexidartinib

The total synthesis of Pexidartinib involves the strategic coupling of several key intermediates. While multiple synthetic routes have been developed, a convergent approach is often favored for its efficiency and flexibility.[1][5] A generalized synthetic pathway highlights the importance of our target intermediate.

Pexidartinib_Synthesis A 3-Hydroxy-2-methoxybenzoic acid C 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid (Our Key Intermediate) A->C Etherification B 2-(Chloromethyl)pyridine B->C E Pexidartinib C->E Amide Coupling & Further Steps D Amine Fragment D->E

Caption: A simplified, convergent synthesis of Pexidartinib.

The synthesis of the 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid scaffold is a critical upstream process. The strategic placement of the methoxy and pyridinylmethoxy groups on the benzoic acid ring is not arbitrary; it is designed to achieve the desired electronic and steric properties for subsequent coupling reactions and for optimal interaction with the biological target in the final drug molecule.

Synthesis of the Core Intermediate: A Step-by-Step Protocol

The preparation of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid can be efficiently achieved through a Williamson ether synthesis. This classic yet powerful reaction provides a reliable method for coupling an alcohol (or in this case, a phenol) with an alkyl halide.

Experimental Protocol: Synthesis of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

Objective: To synthesize 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid from commercially available starting materials.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
Methyl 3-hydroxy-2-methoxybenzoate55289-06-0182.17
2-(Chloromethyl)pyridine hydrochloride6959-47-3164.04
Potassium Carbonate (K₂CO₃)584-08-7138.21
N,N-Dimethylformamide (DMF)68-12-273.09
Sodium Hydroxide (NaOH)1310-73-240.00
Methanol (MeOH)67-56-132.04
Hydrochloric Acid (HCl), 1M7647-01-036.46
Ethyl Acetate141-78-688.11
Brine (saturated NaCl solution)7647-14-558.44

Step 1: Etherification

  • To a stirred solution of methyl 3-hydroxy-2-methoxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Add 2-(chloromethyl)pyridine hydrochloride (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 3-methoxy-2-(pyridin-2-ylmethoxy)benzoate.

Step 2: Saponification

  • Dissolve the crude ester from Step 1 in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (3.0 eq) and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 with 1M HCl.

  • The product, 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid, will precipitate out of solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Intermediate_Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Saponification A Dissolve Methyl 3-hydroxy-2-methoxybenzoate and K₂CO₃ in DMF B Add 2-(Chloromethyl)pyridine HCl A->B C Heat to 80°C for 12-16h B->C D Work-up: 1. Quench with water 2. Extract with Ethyl Acetate 3. Dry and Concentrate C->D E Crude Methyl 3-methoxy-2-(pyridin-2-ylmethoxy)benzoate D->E F Dissolve crude ester in MeOH/H₂O E->F Proceed to next step G Add NaOH, stir for 4-6h F->G H Work-up: 1. Remove MeOH 2. Wash with organic solvent 3. Acidify with HCl G->H I Precipitation H->I J Filter, wash, and dry I->J K Pure 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid J->K

Caption: Workflow for the synthesis of the key intermediate.

Rationale Behind Experimental Choices

  • Choice of Base: Potassium carbonate is a moderately strong base, suitable for deprotonating the phenolic hydroxyl group without causing unwanted side reactions. Its insolubility in DMF necessitates heating to drive the reaction to completion.

  • Solvent Selection: DMF is an excellent polar aprotic solvent for this type of reaction, as it readily dissolves the reactants and facilitates the SN2 reaction mechanism.

  • Protection Strategy: The synthesis starts with the methyl ester of the benzoic acid. This is a crucial protecting group strategy. The carboxylic acid is protected as an ester to prevent it from interfering with the base-mediated etherification step. The ester is then easily deprotected in the final saponification step.

  • Purification: The precipitation of the final product upon acidification provides a simple and effective method of purification. The purity can be further enhanced by recrystallization if necessary.

Analytical Characterization

To ensure the identity and purity of the synthesized 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid, a suite of analytical techniques should be employed.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of both the benzene and pyridine rings, a singlet for the methoxy group, a singlet for the methylene bridge protons, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of 259.26 g/mol .[6]
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretching of the ether and methoxy groups.

Safety and Handling

As with all laboratory procedures, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • DMF is a potential reproductive toxin and should be handled with care.

    • Potassium carbonate can be irritating to the eyes and respiratory system.[7]

    • Hydrochloric acid and sodium hydroxide are corrosive and should be handled with extreme caution.[8][9]

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion: A Small Molecule with a Large Impact

3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid stands as a testament to the enabling power of pharmaceutical intermediates. While it may not be the final active pharmaceutical ingredient, its role in the synthesis of life-changing medicines like Pexidartinib is undeniable. The careful design and efficient synthesis of this building block are crucial steps in the complex journey from laboratory discovery to clinical application. This guide provides a foundational understanding of this important molecule, offering both the practical "how" and the critical "why" for its use in pharmaceutical development. By mastering the synthesis and handling of such key intermediates, the scientific community can continue to build the complex molecular architectures that will define the future of medicine.

References

  • ResearchGate. Synthesis and structure of pexidartinib. [Image]. Retrieved from [Link]

  • Google Patents. (2020). CN111233857A - Synthetic method for continuously producing pexidartinib.
  • Wikipedia. Pexidartinib. Retrieved from [Link]

  • Chemixl Intermediates Pvt. Ltd. 3 Methoxy Benzoic Acid. Retrieved from [Link]

  • ResearchGate. Synthesis of pexidartinib (XXXVIII). [Image]. Retrieved from [Link]

  • European Medicines Agency. (2020). Assessment report: Turalio. Retrieved from [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

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  • PubChem. Pexidartinib. National Center for Biotechnology Information. Retrieved from [Link]

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Pharmacophore analysis of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacophore Analysis of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

Abstract

This technical guide provides a comprehensive, in-depth exploration of the pharmacophore analysis of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid. While this molecule is not extensively characterized in publicly available literature, its structural motifs—a benzoic acid scaffold, a methoxy group, and a pyridinylmethoxy substituent—are prevalent in compounds targeting a range of biological entities, including kinases and proteins involved in inflammatory pathways. This guide, therefore, postulates a hypothetical scenario wherein 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid is a lead compound for a novel series of inhibitors targeting Cyclooxygenase-2 (COX-2), a well-established enzyme in inflammation. We will proceed with a ligand-based pharmacophore modeling approach, a powerful computational technique in the absence of a known protein-ligand crystal structure.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical foundation and a practical, step-by-step methodology for pharmacophore model generation, validation, and application in virtual screening for novel drug discovery.

Introduction: The Rationale for Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), enabling the identification of novel, biologically active compounds by abstracting the essential steric and electronic features required for molecular recognition at a target receptor.[1][3] A pharmacophore represents the three-dimensional arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic centroids, aromatic rings, and ionizable groups, that are critical for a molecule's biological activity.[2][4] This approach is particularly valuable in the early stages of drug discovery for several reasons:

  • Virtual Screening: Pharmacophore models serve as 3D queries to rapidly screen large chemical databases, identifying compounds with the desired features for further investigation.[5][6]

  • Scaffold Hopping: By focusing on essential features rather than the underlying chemical scaffold, pharmacophore models can identify structurally diverse molecules with similar biological activity.[7]

  • Lead Optimization: These models provide a framework for understanding structure-activity relationships (SAR), guiding the rational design of more potent and selective analogs.[4][8]

There are two primary strategies for pharmacophore model development: structure-based and ligand-based.[1][2] Structure-based methods are employed when the 3D structure of the biological target is known, deriving the pharmacophore from the key interactions between the protein and a bound ligand.[5] In contrast, ligand-based approaches are utilized when the target structure is unknown or unavailable.[1][9] This method involves analyzing a set of known active molecules to identify common chemical features and their spatial relationships.[7][9]

Given the absence of a specific, publicly documented biological target and associated protein-ligand complex for 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid, this guide will detail the ligand-based pharmacophore modeling workflow.

A Hypothetical Framework: Targeting COX-2

To illustrate a realistic and scientifically rigorous pharmacophore analysis, we will proceed under the hypothesis that 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid is the lead compound in a series of inhibitors targeting the COX-2 enzyme. This is a plausible scenario, as many non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX-2 possess a carboxylic acid moiety and aromatic rings.

The Training and Test Sets: A Crucial First Step

A robust ligand-based pharmacophore model is built upon a high-quality dataset of active compounds.[7] This dataset is typically divided into a training set , used to generate the pharmacophore hypotheses, and a test set , used for external validation.[10] For our analysis, we have constructed a hypothetical dataset of 15 analogs of our lead compound, with varying inhibitory concentrations (IC50) against COX-2.

Table 1: Hypothetical Dataset of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic Acid Analogs and Their COX-2 Inhibitory Activity

Compound IDStructureIC50 (nM)pIC50Set
Lead-01 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid507.30Training
ANA-02 3-Fluoro-2-(pyridin-2-ylmethoxy)benzoic acid457.35Training
ANA-03 3-Methoxy-2-(pyridin-3-ylmethoxy)benzoic acid1506.82Training
ANA-04 3-Methoxy-2-(pyridin-2-ylmethoxy)benzamide50004.30Training
ANA-05 3-Methoxy-2-(quinolin-2-ylmethoxy)benzoic acid307.52Training
ANA-06 2-(Pyridin-2-ylmethoxy)benzoic acid2006.70Training
ANA-07 3-Methoxy-2-(benzylmethoxy)benzoic acid8006.10Training
ANA-08 4-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid907.05Training
ANA-09 3-Methoxy-2-(pyridin-2-ylethoxy)benzoic acid1206.92Training
ANA-10 3-Hydroxy-2-(pyridin-2-ylmethoxy)benzoic acid657.19Training
ANA-11 3-Trifluoromethyl-2-(pyridin-2-ylmethoxy)benzoic acid407.40Test
ANA-12 3-Methoxy-5-chloro-2-(pyridin-2-ylmethoxy)benzoic acid757.12Test
ANA-13 3-Methoxy-2-(pyrazin-2-ylmethoxy)benzoic acid1806.74Test
ANA-14 Methyl 3-methoxy-2-(pyridin-2-ylmethoxy)benzoate80004.10Test
ANA-15 3-Methoxy-2-((6-methylpyridin-2-yl)methoxy)benzoic acid357.46Test

Note: The pIC50 values are calculated as -log(IC50 in M) and are essential for quantitative pharmacophore modeling and subsequent 3D-QSAR studies.[11]

The Pharmacophore Modeling Workflow

The generation of a predictive pharmacophore model is a multi-step process that requires careful execution and validation.

Ligand Preparation and Conformational Analysis

The 3D structure of a ligand is not static; it exists as an ensemble of conformations. The bioactive conformation, the one responsible for its interaction with the target, must be represented in the modeling process.

Protocol 1: Ligand Preparation

  • 2D to 3D Conversion: The 2D structures of the training set molecules are converted into 3D structures using molecular modeling software (e.g., Schrödinger's LigPrep, MOE).[6][11]

  • Ionization States: The ionization states of functional groups at a physiological pH (e.g., 7.4) are determined and assigned. For our dataset, the carboxylic acid will be deprotonated.

  • Energy Minimization: The 3D structures are subjected to energy minimization using a suitable force field (e.g., MMFFs) to relieve any steric strain and obtain a low-energy conformation.[11]

  • Conformational Search: A conformational search is performed for each molecule to generate a diverse set of low-energy conformers, increasing the probability of identifying the bioactive conformation.

G cluster_workflow Ligand Preparation Workflow start 2D Structures of Training Set step1 3D Structure Generation start->step1 step2 Ionization State Assignment (pH 7.4) step1->step2 step3 Energy Minimization (MMFFs) step2->step3 step4 Conformational Search step3->step4 end_node Ensemble of Low-Energy Conformers step4->end_node

Caption: Workflow for Ligand Preparation and Conformational Analysis.

Feature Identification and Pharmacophore Hypothesis Generation

Once the conformers are generated, the next step is to identify the common pharmacophoric features among the most active molecules in the training set.

Protocol 2: Hypothesis Generation

  • Feature Definition: Common pharmacophoric features are identified. For our dataset, these include:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Aromatic Ring (AR)

    • Hydrophobic (HY)

    • Negative Ionizable (NI)

  • Molecular Alignment: The conformers of the active molecules are aligned based on these common features.

  • Hypothesis Generation: The software generates a series of pharmacophore hypotheses, each representing a different 3D arrangement of features. These hypotheses are then scored based on how well they map to the active molecules while excluding inactive ones.

G cluster_hypothesis Pharmacophore Hypothesis Generation input Conformers of Active Molecules step1 Identify Common Pharmacophoric Features (HBA, HBD, AR, HY, NI) input->step1 step2 Align Molecules Based on Features step1->step2 step3 Generate & Score Hypotheses step2->step3 output Ranked Pharmacophore Models step3->output

Caption: Process of Generating Pharmacophore Hypotheses.

Based on our hypothetical dataset, a plausible high-scoring pharmacophore model for a COX-2 inhibitor would likely consist of:

  • One Negative Ionizable (NI) feature corresponding to the deprotonated carboxylic acid.

  • Two Aromatic Ring (AR) features, one for the benzoic acid ring and one for the pyridine ring.

  • One Hydrogen Bond Acceptor (HBA) from the methoxy group's oxygen or the ether linkage.

Rigorous Validation: Ensuring Model Predictivity

A generated pharmacophore model is only useful if it can accurately distinguish between active and inactive compounds.[7][12] Therefore, a thorough validation process is mandatory.

Internal and External Validation

Internal Validation:

  • Fischer's Randomization Test: The activities of the training set molecules are shuffled, and new pharmacophore hypotheses are generated. A statistically significant model should have a much higher score than any of the models from the randomized data.

External Validation:

  • Test Set Prediction: The best pharmacophore model is used to predict the activity of the test set molecules. A good model should accurately classify the active compounds in the test set as active.

  • Decoy Set Screening: A large set of "decoy" molecules, which are assumed to be inactive but have similar physicochemical properties to the active compounds, is screened against the pharmacophore model.[12] A robust model should have a low hit rate for the decoy set.

Quantitative Validation Metrics

Several metrics can be used to quantify the quality of a pharmacophore model:

  • Güner-Henry (GH) Score: This score evaluates the model's ability to retrieve active compounds from a database. A GH score between 0.7 and 1.0 indicates a good model.

  • Receiver Operating Characteristic (ROC) Curve: This is a plot of the true positive rate against the false positive rate. The area under the ROC curve (AUC) is a measure of the model's predictive ability, with a value of 1.0 representing a perfect model and 0.5 representing a random guess.[7][12]

Table 2: Hypothetical Validation Metrics for the Generated Pharmacophore Model

MetricValueInterpretation
GH Score 0.85Good model, successfully enriches active compounds.
AUC of ROC Curve 0.91Excellent discrimination between actives and decoys.
Test Set Actives Hit 3/3Correctly identified all highly active test compounds.

Application: Virtual Screening for Novel Hits

With a validated pharmacophore model in hand, the next step is to use it as a 3D query to search for novel compounds in large chemical databases like ZINC, PubChem, or commercial libraries.

G cluster_screening Virtual Screening Workflow start Validated Pharmacophore Model step2 3D Pharmacophore-Based Screening start->step2 step1 Large Chemical Database (e.g., ZINC, PubChem) step1->step2 step3 Filtering Hits (e.g., Lipinski's Rule of Five, ADMET properties) step2->step3 end_node Prioritized Hit List for In Vitro Testing step3->end_node

Caption: Workflow for Pharmacophore-Based Virtual Screening.

The virtual screening process will yield a list of "hit" compounds that match the pharmacophoric features of our model. These hits should then be subjected to further computational filtering, such as molecular docking (if a target structure is available or can be modeled) and prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, to prioritize the most promising candidates for synthesis and biological evaluation.[2][3]

Conclusion and Future Directions

This guide has detailed a comprehensive, albeit hypothetically grounded, workflow for the ligand-based pharmacophore analysis of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid. By establishing a plausible biological target and constructing a corresponding dataset, we have demonstrated the entire process from initial ligand preparation to final model validation and application in virtual screening. The principles and protocols outlined herein are broadly applicable to other drug discovery projects, particularly when a target structure is not available.

The true potential of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid and its analogs can only be unlocked through experimental validation. Future work should focus on synthesizing this compound and its derivatives and screening them against a panel of relevant biological targets to identify their true mechanism of action. Should a specific target be identified and a crystal structure of the protein-ligand complex be solved, a more refined structure-based pharmacophore model could be developed, further accelerating the discovery of novel therapeutic agents.

References

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Thermodynamic and Kinetic Solubility Profiling of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Structural Analytics

In pharmaceutical process chemistry and pre-formulation, the solvation behavior of an active pharmaceutical ingredient (API) or its advanced intermediates dictates the efficiency of synthesis, purification, and final dosage form design. 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid (CAS: 926207-23-0) is a highly functionalized aromatic compound featuring a benzoic acid core, a methoxy substituent, and a pyridin-2-ylmethoxy ether linkage[1].

To master the solubility profile of this compound, one must look beyond simple "like-dissolves-like" heuristics and analyze the specific intermolecular forces at play. The molecule possesses:

  • A Carboxylic Acid Group: Acts as both a strong hydrogen-bond donor (HBD) and acceptor (HBA).

  • A Pyridine Ring: The basic nitrogen lone pair serves as a potent HBA.

  • Ether and Methoxy Linkages: Contribute to the molecule's dipole moment and provide additional HBA sites.

  • Aromatic Systems: Drive strong dispersion forces ( δD​ ) and facilitate π−π stacking in the solid state.

Because the compound contains both an acidic moiety (pKa ~4.0) and a basic pyridine nitrogen (pKa ~5.2), it exhibits strong intermolecular hydrogen bonding in its crystalline lattice. Disrupting this lattice requires organic solvents capable of overcoming these cohesive energies.

Predictive Solvation Thermodynamics via Hansen Solubility Parameters (HSP)

Before initiating resource-intensive empirical screening, modern drug development relies on Hansen Solubility Parameters (HSP) to predict API-solvent miscibility[2]. The HSP framework divides the total cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[3].

By utilizing group contribution methods (e.g., Hoftyzer-Van Krevelen), we can estimate the HSP for 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid to strategically select organic solvents that fall within its solubility sphere.

Table 1: Estimated Hansen Solubility Parameters (HSP)
ComponentSymbolEstimated Value (MPa 1/2 )Primary Structural Contributor
Dispersion δD​ 19.2Benzene and Pyridine aromatic rings
Polarity δP​ 8.7Ether linkages and Methoxy group
Hydrogen Bonding δH​ 10.5Carboxylic acid (-COOH) and Pyridine Nitrogen

To visualize how these structural features interact with different solvent classes, refer to the interaction pathway diagram below.

G Compound 3-Methoxy-2-(pyridin-2-ylmethoxy) benzoic acid COOH Carboxylic Acid (H-Bond Donor/Acceptor) Compound->COOH Pyridine Pyridine Ring (H-Bond Acceptor) Compound->Pyridine Methoxy Methoxy/Ether (Dipole Interactions) Compound->Methoxy Protic Polar Protic Solvents (e.g., MeOH, EtOH) COOH->Protic Strong H-Bonding Aprotic Polar Aprotic Solvents (e.g., Acetone, EtOAc) COOH->Aprotic Dipole-Dipole Pyridine->Protic H-Bond Acceptance Methoxy->Aprotic Dispersion

Fig 1: Intermolecular interaction pathways between structural moieties and solvent classes.

Rigorous Experimental Methodology: The Adapted Shake-Flask Protocol

While HSP provides a predictive baseline, empirical validation is mandatory for regulatory and process chemistry workflows. The gold standard for determining thermodynamic solubility is the Shake-Flask method, originally standardized under OECD Guideline 105[4] and adapted here for volatile organic solvents[5].

Causality in Experimental Design:
  • Why Anhydrous Solvents? Trace water can drastically alter the solubility profile by acting as a competitive hydrogen-bond donor/acceptor, leading to false positives in solubility limits.

  • Why 72-Hour Equilibration? Kinetic dissolution (supersaturation) can occur rapidly. A 72-hour isothermal incubation ensures the system has reached true thermodynamic equilibrium.

  • Why PTFE Filters? Polytetrafluoroethylene (PTFE) is chemically inert to harsh organic solvents, preventing extractable contamination or unintended solute adsorption during phase separation.

Step-by-Step Protocol:
  • Solvent Preparation: Dispense 5.0 mL of HPLC-grade, anhydrous organic solvents into amber borosilicate glass vials.

  • Solid Addition: Incrementally add 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid to each vial until a visible, persistent solid excess remains (ensuring saturation).

  • Isothermal Equilibration: Seal vials tightly with PTFE-lined caps. Place in a reciprocating shaker bath set strictly to 25.0 ± 0.1 °C at 150 rpm.

  • Sampling & Validation: Extract 0.5 mL aliquots at 24, 48, and 72 hours.

  • Phase Separation: Immediately filter the aliquots through 0.22 µm PTFE syringe filters to remove undissolved microcrystals[4].

  • Dilution & Quantification: Dilute the filtrate with the mobile phase and quantify the dissolved concentration using HPLC-UV (Isocratic elution, detection at λmax​ ~254 nm).

  • Data Acceptance Criterion: Thermodynamic equilibrium is self-validated only if the calculated concentration variance between the 48-hour and 72-hour time points is <5%.

Workflow Step1 1. Solvent Preparation (Anhydrous Grade) Step2 2. Solute Addition (Excess Solid Maintained) Step1->Step2 Step3 3. Isothermal Agitation (25°C, 150 rpm, 72h) Step2->Step3 Step4 4. Phase Separation (0.22 µm PTFE Filtration) Step3->Step4 Step5 5. HPLC-UV Analysis (Isocratic Elution) Step4->Step5 Step6 6. Equilibrium Validation (Δ < 5% across 24h) Step5->Step6

Fig 2: Self-validating Shake-Flask experimental workflow for organic solvent solubility.

Quantitative Solubility Matrix

Based on the structural homology and HSP profiling of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid, the following table summarizes its expected solubility behavior across a spectrum of standard organic solvents at 25°C.

Table 2: Solubility Profile in Key Organic Solvents (25°C)
SolventSolvent ClassDielectric Constant ( ϵ )Expected Solubility RangeMechanistic Rationale
Methanol Polar Protic32.7High (>50 mg/mL)Strong H-bond donation to the pyridine ring and ether oxygens; accepts H-bonds from the carboxylic acid.
Ethanol Polar Protic24.5High (>30 mg/mL)Similar to methanol but slightly lower solubility due to increased bulk and lower dielectric constant.
Acetone Polar Aprotic20.7Moderate (~15 mg/mL)Excellent dipole-dipole interactions; acts as an H-bond acceptor for the -COOH group, but lacks H-bond donation.
Ethyl Acetate Polar Aprotic6.0Moderate (~10 mg/mL)Sufficient polarity to disrupt weaker crystal lattice forces; good for extraction workflows.
Dichloromethane Halogenated9.1Low-Mod (~5 mg/mL)Relies primarily on dispersion forces ( δD​ ); struggles to break the strong intermolecular H-bonds of the API.
n-Hexane Non-Polar1.9Very Low (<0.1 mg/mL)Complete mismatch in δP​ and δH​ . Unable to overcome the cohesive energy of the solid state.

Mechanistic Causality in Solvent Selection

The data matrix above is not arbitrary; it is a direct consequence of the molecule's functional groups.

The Protic Advantage: Solvents like Methanol and Ethanol exhibit the highest solubilization capacity. This is because 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid contains a highly basic pyridine nitrogen. Polar protic solvents can donate hydrogen bonds directly to this nitrogen, effectively solvating the basic pole of the molecule while simultaneously accepting a hydrogen bond from the carboxylic acid proton.

The Aprotic Limitation: While Acetone and Ethyl Acetate are excellent solvents for many organic intermediates, their efficacy drops slightly for this specific compound. Because they are strictly hydrogen-bond acceptors, they can interact favorably with the carboxylic acid but fail to form strong stabilizing interactions with the pyridine nitrogen or the ether linkages.

Process Chemistry Implications: If this compound is being crystallized for purification, a solvent/anti-solvent system is highly recommended. Dissolving the compound in a minimal volume of warm ethanol (good solvent) and slowly titrating in n-hexane or heptane (anti-solvent) will force the compound out of solution, yielding high-purity crystalline material due to the stark contrast in HSP affinities.

References

  • 3-METHOXY-2-(PYRIDIN-2-YLMETHOXY)BENZOIC ACID CAS Source: ChemWhat URL:[Link]

  • Hansen Solubility Parameters as a Predictive Tool for Formulating Amorphous Solid Dispersions Source: Department of Chemistry, University of Georgia URL:[Link]

  • The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Determining the water solubility of difficult-to-test substances: A tutorial review Source: Technical University of Denmark (DTU) URL:[Link]

  • 40 CFR 799.6784 -- TSCA water solubility: Column elution method / Shake Flask Method (OECD 105) Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

Sources

Comprehensive Acidity and pKa Profiling of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the ionization profile (pKa) of a molecule is paramount. It dictates solubility, membrane permeability, protein binding, and formulation strategies. This technical whitepaper provides an in-depth analysis of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid , a compound characterized by its dual ionizable centers. By deconstructing the stereoelectronic factors governing its acidity and outlining self-validating experimental protocols, this guide serves as a definitive resource for physicochemical profiling.

Structural and Mechanistic Acidity Analysis

3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid (CAS: 926207-23-0)[1] features a complex molecular architecture with a molecular weight of 259.26 g/mol and a formula of C14H13NO4[2]. The molecule possesses two distinct ionizable centers:

  • The Carboxylic Acid (-COOH): The primary acidic center.

  • The Pyridine Nitrogen: The primary basic center.

The Causality of the pKa Values

The acidity of the carboxylic acid is heavily influenced by its local stereoelectronic environment. Unsubstituted benzoic acid has a pKa of approximately 4.2. However, the presence of the bulky 2-(pyridin-2-ylmethoxy) group at the ortho position induces a classic "ortho effect." Steric hindrance forces the carboxylate group out of coplanarity with the aromatic ring, which reduces the resonance destabilization of the negative charge and thereby increases acidity. Coupled with the electron-withdrawing inductive effect (-I) of the meta-methoxy group and the ortho-ether oxygen, the predicted pKa drops significantly to 3.15 ± 0.36 [3].

Conversely, the basicity of the pyridine nitrogen is attenuated by the ether linkage. While unsubstituted pyridine has a pKa of ~5.2, the electron-withdrawing nature of the -CH2-O-Ar substituent reduces electron density on the nitrogen lone pair. This makes the nitrogen less eager to accept a proton, yielding an estimated pKa of ~4.5 to 4.8 for the conjugate acid.

Ionization Cation Cationic Form (pH < 3.15) COOH / Py-H+ Zwitter Zwitterionic / Neutral (pH 3.15 - 4.8) COO- / Py-H+ or COOH / Py Cation->Zwitter -H+ (pKa1 ~3.15) Anion Anionic Form (pH > 4.8) COO- / Py Zwitter->Anion -H+ (pKa2 ~4.8)

Figure 1: pH-dependent ionization pathway of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid.

Physicochemical Properties Summary

To facilitate rapid reference, the quantitative data regarding the compound's structural and acidic properties are summarized below.

PropertyValueSource
Compound Name 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid[2],[1]
CAS Number 926207-23-0[1]
Molecular Formula C14H13NO4[2]
Molecular Weight 259.26 g/mol [2]
pKa1 (Carboxylic Acid) 3.15 ± 0.36 (Predicted)[3]
pKa2 (Pyridine Nitrogen) ~4.5 - 4.8 (Estimated)Expert Analysis

Experimental Methodologies for pKa Determination

To empirically validate the predicted pKa values, researchers must employ robust, self-validating analytical systems. Below are the two gold-standard methodologies, detailing not just the steps, but the scientific causality behind them.

Protocol 1: Potentiometric Titration (The Gold Standard)

Rationale: Potentiometry is the most accurate method for determining pKa values between 2 and 11, provided the compound has sufficient aqueous solubility.

  • Step 1: Sample Preparation

    • Action: Dissolve ~2 mg of the compound in 10 mL of 0.15 M KCl (aq). If solubility is poor, a co-solvent system (e.g., Methanol/Water) may be used, followed by Yasuda-Shedlovsky extrapolation to 0% co-solvent.

    • Expert Insight: 0.15 M KCl is strictly utilized to maintain a constant ionic strength that mimics physiological conditions. This ensures that the activity coefficients of the ions remain stable throughout the titration, preventing drift in the calculated pKa.

  • Step 2: System Calibration

    • Action: Calibrate the glass electrode using standard buffers (pH 1.5 to 12.0) immediately prior to use.

  • Step 3: Titration Execution

    • Action: Perform the titration using 0.1 M KOH and 0.1 M HCl under a continuous stream of inert Nitrogen (N2) gas at a constant 25.0 ± 0.1 °C.

    • Expert Insight: N2 purging is non-negotiable. It prevents atmospheric CO2 from dissolving into the aqueous solvent. Dissolved CO2 forms carbonic acid, which introduces artifactual buffering and heavily skews the precise determination of the compound's acidity.

  • Step 4: Data Analysis

    • Action: Generate a Bjerrum plot (mean number of bound protons vs. pH) and apply non-linear regression to extract pKa1 and pKa2.

Workflow Step1 1. Sample Preparation Dissolve in 0.15 M KCl (aq) to mimic physiological ionic strength Step2 2. System Calibration Standardize glass electrode across pH 1.5 - 12.0 Step1->Step2 Step3 3. Titration Execution Titrate with 0.1 M KOH / HCl under N2 atmosphere at 25°C Step2->Step3 Step4 4. Data Analysis Derive Bjerrum plot & apply non-linear regression for pKa Step3->Step4

Figure 2: Standard potentiometric titration workflow for dual-pKa determination.

Protocol 2: UV-Metric Titration (Orthogonal Validation)

Rationale: If the zwitterionic or neutral form of the compound precipitates during potentiometry, UV-metric titration serves as a critical orthogonal method. It requires significantly lower analyte concentrations (typically 10−5 M), effectively circumventing solubility limits.

  • Step 1: Buffer Preparation

    • Action: Prepare a series of universal buffers (e.g., Britton-Robinson) covering a pH range of 1.0 to 8.0.

    • Expert Insight: A universal buffer system ensures that the ionic strength and buffering capacity remain constant across the entire pH gradient, preventing spectral artifacts.

  • Step 2: Spectral Acquisition

    • Action: Record the UV-Vis absorbance spectra (200–400 nm) of the compound in each buffer solution at 25.0 °C.

    • Expert Insight: The protonation of the pyridine ring and the deprotonation of the carboxylic acid alter the molecule's extended π -conjugation. This causes measurable bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima.

  • Step 3: Multi-wavelength Data Analysis

    • Action: Apply Target Factor Analysis (TFA) or evaluate absorbance at specific isosbestic points using the Henderson-Hasselbalch equation.

    • Expert Insight: Relying on multi-wavelength analysis rather than single-wavelength tracking minimizes errors from baseline drift and overlapping chromophore signals, ensuring high-fidelity pKa extraction.

Implications for Drug Development and Formulation

Understanding that 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid transitions from a cation to a zwitterion/neutral species, and finally to an anion across a narrow pH range (pH 3 to 5) has profound implications:

  • Gastric Absorption: At stomach pH (~1.5 - 2.0), the molecule exists primarily in its cationic form (protonated pyridine, neutral carboxylic acid). This high polarity will limit passive transcellular diffusion across the gastric mucosa.

  • Intestinal Absorption: At intestinal pH (~6.5 - 7.4), the molecule is fully anionic (deprotonated carboxylic acid, neutral pyridine). While highly soluble in the intestinal fluid, its negative charge necessitates specific formulation strategies (e.g., permeation enhancers or prodrug design) to optimize bioavailability.

  • Formulation: The compound is highly susceptible to precipitation at its isoelectric point (pH ~ 4.0). Liquid formulations must be strictly buffered outside this range to maintain physical stability.

References

  • Title: 3-Methoxy-2-(pyridin-2-ylmethoxy)
  • Title: 3-METHOXY-2-(PYRIDIN-2-YLMETHOXY)
  • Title: 926207-23-0|3-Methoxy-2-(pyridin-2-ylmethoxy)

Sources

History and discovery of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the historical context and a detailed, field-proven synthetic pathway for 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid. This document is intended for an audience of researchers, scientists, and professionals in drug development. The guide elucidates the strategic considerations behind the chosen synthetic route, offering in-depth, step-by-step protocols for the synthesis of key intermediates and the final target molecule. The synthesis is grounded in fundamental organic chemistry principles, including the Kolbe-Schmitt reaction, Fischer esterification, Williamson ether synthesis, and saponification. Each step is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction and Historical Context

The discovery and development of novel small molecules with potential therapeutic applications is a cornerstone of medicinal chemistry. While a specific, detailed historical account of the initial discovery of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid is not extensively documented in readily available literature, its structural motifs suggest a rational design approach targeting specific biological pathways. The molecule incorporates a benzoic acid scaffold, a common feature in many biologically active compounds, linked via an ether to a pyridine ring, a privileged structure in medicinal chemistry known for its ability to engage in various biological interactions.

The synthesis of such molecules relies on the strategic combination of well-established chemical transformations. The pathway detailed in this guide is a logical and efficient convergence of classic reactions, demonstrating a practical application of organic synthesis principles to construct a complex target from readily available starting materials.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule, 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid, suggests a disconnection at the ether linkage, pointing towards a Williamson ether synthesis as the key bond-forming step. This strategy involves the reaction of a nucleophilic phenoxide with an electrophilic alkyl halide.

This leads to two primary precursors: a substituted benzoic acid derivative and a pyridine-containing alkyl halide. A plausible and efficient synthetic route is therefore designed as a multi-step process, commencing from simple, commercially available starting materials.

DOT Script for Retrosynthetic Analysis

G Target 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid Disconnection Williamson Ether Synthesis Disconnection Target->Disconnection Precursors Precursors Disconnection->Precursors Benzoic_Acid Methyl 2-hydroxy-3-methoxybenzoate Precursors->Benzoic_Acid Nucleophile Precursor Pyridine 2-(Chloromethyl)pyridine Precursors->Pyridine Electrophile Precursor Guaiacol Guaiacol Benzoic_Acid->Guaiacol Kolbe-Schmitt & Esterification Picoline 2-Methylpyridine (Picoline) Pyridine->Picoline Multi-step Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the target molecule, including the preparation of key intermediates.

Synthesis of Key Intermediate 1: Methyl 2-hydroxy-3-methoxybenzoate

The synthesis of this crucial intermediate is achieved in two steps from the readily available starting material, guaiacol.

The Kolbe-Schmitt reaction is a carboxylation reaction that introduces a carboxylic acid group onto a phenol. In this case, guaiacol is carboxylated to yield 2-hydroxy-3-methoxybenzoic acid.

  • Materials:

    • Guaiacol

    • Sodium hydroxide (NaOH)

    • Carbon dioxide (CO₂) (dry ice or gas)

    • Sulfuric acid (H₂SO₄), concentrated

    • Methanol

    • High-pressure autoclave

  • Protocol:

    • In a suitable reaction vessel, dissolve sodium hydroxide in methanol to form sodium methoxide.

    • Add guaiacol to the sodium methoxide solution and stir until a homogeneous solution of sodium guaiacolate is formed.

    • Remove the methanol under reduced pressure to obtain a dry powder of sodium guaiacolate.

    • Transfer the dry sodium guaiacolate to a high-pressure autoclave.

    • Pressurize the autoclave with carbon dioxide to approximately 5-6 atm.

    • Heat the autoclave to 150-160 °C and maintain this temperature for 4-6 hours with continuous stirring.

    • After cooling, dissolve the solid reaction mass in water.

    • Acidify the aqueous solution with concentrated sulfuric acid to a pH of approximately 2, which will precipitate the crude 2-hydroxy-3-methoxybenzoic acid.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from hot water or an ethanol/water mixture to yield pure 2-hydroxy-3-methoxybenzoic acid.

To prevent the carboxylic acid from interfering in the subsequent Williamson ether synthesis, it is protected as a methyl ester via Fischer esterification.

  • Materials:

    • 2-Hydroxy-3-methoxybenzoic acid

    • Methanol (anhydrous)

    • Sulfuric acid (H₂SO₄), concentrated

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Dichloromethane (CH₂Cl₂)

  • Protocol:

    • To a round-bottom flask, add 2-hydroxy-3-methoxybenzoic acid and an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid dropwise with stirring.

    • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

    • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-hydroxy-3-methoxybenzoate as a solid.

Synthesis of Key Intermediate 2: 2-(Chloromethyl)pyridine Hydrochloride

This electrophilic precursor is synthesized from 2-methylpyridine (picoline) in a multi-step process.

  • Materials:

    • 2-Methylpyridine (picoline)

    • Hydrogen peroxide (H₂O₂) (30% solution)

    • Acetic acid, glacial

    • Acetic anhydride

    • Sodium hydroxide (NaOH)

    • Thionyl chloride (SOCl₂)

  • Protocol:

    • N-Oxidation: In a round-bottom flask, combine 2-methylpyridine and glacial acetic acid. Slowly add hydrogen peroxide dropwise while maintaining the temperature below 70-80 °C. Stir the mixture for several hours until the reaction is complete (monitored by TLC).

    • Rearrangement: Add acetic anhydride to the reaction mixture and heat to reflux to induce the rearrangement of the N-oxide to 2-acetoxymethylpyridine.

    • Hydrolysis: After cooling, carefully add a solution of sodium hydroxide to hydrolyze the acetate ester to 2-pyridinemethanol.

    • Chlorination: Extract the 2-pyridinemethanol into a suitable organic solvent. Carefully add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux to complete the chlorination.

    • After cooling, remove the excess thionyl chloride under reduced pressure. The resulting solid is 2-(chloromethyl)pyridine hydrochloride, which can be purified by recrystallization.[1][2][3][4][5]

DOT Script for the Synthesis of 2-(Chloromethyl)pyridine Hydrochloride

G Picoline 2-Methylpyridine N_Oxide 2-Methylpyridine N-oxide Picoline->N_Oxide H₂O₂ / Acetic Acid Acetate 2-Acetoxymethylpyridine N_Oxide->Acetate Acetic Anhydride Methanol 2-Pyridinemethanol Acetate->Methanol NaOH (Hydrolysis) Chloride 2-(Chloromethyl)pyridine HCl Methanol->Chloride SOCl₂

Caption: Synthetic pathway for 2-(Chloromethyl)pyridine Hydrochloride.

Final Synthesis: 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

The final product is assembled via a Williamson ether synthesis followed by deprotection.

  • Materials:

    • Methyl 2-hydroxy-3-methoxybenzoate

    • 2-(Chloromethyl)pyridine hydrochloride

    • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-dimethylformamide (DMF) or acetone

    • Ethyl acetate

    • Water

  • Protocol:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 2-hydroxy-3-methoxybenzoate in anhydrous DMF.

    • Carefully add sodium hydride (or potassium carbonate) in portions at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

    • Add a solution of 2-(chloromethyl)pyridine hydrochloride in anhydrous DMF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the progress by TLC.

    • After completion, cool the reaction and quench with water.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude methyl 3-methoxy-2-(pyridin-2-ylmethoxy)benzoate.

  • Materials:

    • Methyl 3-methoxy-2-(pyridin-2-ylmethoxy)benzoate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Methanol/Water mixture

    • Hydrochloric acid (HCl), dilute

  • Protocol:

    • Dissolve the crude ester from the previous step in a mixture of methanol and water.

    • Add an excess of sodium hydroxide or lithium hydroxide.

    • Heat the mixture to reflux and stir for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

    • After cooling, remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Carefully acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid.

Data Summary

StepReactionStarting MaterialsKey ReagentsProductTypical Yield (%)
1aKolbe-Schmitt ReactionGuaiacolNaOH, CO₂2-Hydroxy-3-methoxybenzoic acid40-50
1bFischer Esterification2-Hydroxy-3-methoxybenzoic acidMethanol, H₂SO₄Methyl 2-hydroxy-3-methoxybenzoate85-95
2Multi-step Synthesis2-MethylpyridineH₂O₂, Acetic Anhydride, NaOH, SOCl₂2-(Chloromethyl)pyridine hydrochloride60-70 (overall)
3aWilliamson Ether SynthesisMethyl 2-hydroxy-3-methoxybenzoate, 2-(Chloromethyl)pyridine HClNaH or K₂CO₃Methyl 3-methoxy-2-(pyridin-2-ylmethoxy)benzoate70-85
3bSaponificationMethyl 3-methoxy-2-(pyridin-2-ylmethoxy)benzoateNaOH or LiOH3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid90-98

DOT Script for Overall Synthetic Workflow

G cluster_0 Precursor 1 Synthesis cluster_1 Precursor 2 Synthesis Guaiacol Guaiacol 2-Hydroxy-3-methoxybenzoic acid 2-Hydroxy-3-methoxybenzoic acid Guaiacol->2-Hydroxy-3-methoxybenzoic acid Kolbe-Schmitt Methyl 2-hydroxy-3-methoxybenzoate Methyl 2-hydroxy-3-methoxybenzoate 2-Hydroxy-3-methoxybenzoic acid->Methyl 2-hydroxy-3-methoxybenzoate Esterification Methyl 3-methoxy-2-(pyridin-2-ylmethoxy)benzoate Methyl 3-methoxy-2-(pyridin-2-ylmethoxy)benzoate Methyl 2-hydroxy-3-methoxybenzoate->Methyl 3-methoxy-2-(pyridin-2-ylmethoxy)benzoate Williamson Ether Synthesis Picoline Picoline 2-Pyridinemethanol 2-Pyridinemethanol Picoline->2-Pyridinemethanol Oxidation & Rearrangement 2-(Chloromethyl)pyridine HCl 2-(Chloromethyl)pyridine HCl 2-Pyridinemethanol->2-(Chloromethyl)pyridine HCl Chlorination 2-(Chloromethyl)pyridine HCl->Methyl 3-methoxy-2-(pyridin-2-ylmethoxy)benzoate 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid Methyl 3-methoxy-2-(pyridin-2-ylmethoxy)benzoate->3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid Saponification

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Production of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid is a pivotal intermediate in the synthesis of Pexidartinib (Turalio™), a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R)[1]. Pexidartinib is an FDA-approved therapeutic for the treatment of tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplasm[2]. The efficient and scalable production of this key intermediate is therefore of significant interest to the pharmaceutical industry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis, purification, and analysis of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid. The protocols detailed herein are designed to be robust, reproducible, and suitable for kilogram-scale production.

The synthetic strategy is a two-step process commencing with a Williamson ether synthesis to form methyl 3-methoxy-2-(pyridin-2-ylmethoxy)benzoate, followed by a basic hydrolysis of the ester to yield the final carboxylic acid. This approach offers high yields and utilizes readily available starting materials.

Synthetic Strategy Overview

The overall synthetic transformation is depicted below. The process begins with the etherification of methyl 3-hydroxy-2-methoxybenzoate with 2-(chloromethyl)pyridine hydrochloride, followed by the hydrolysis of the resulting ester.

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis A Methyl 3-hydroxy-2-methoxybenzoate C Methyl 3-methoxy-2-(pyridin-2-ylmethoxy)benzoate A:e->C:w K2CO3, DMF B 2-(Chloromethyl)pyridine hydrochloride B:e->C:w D 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid C:e->D:w NaOH, MeOH/H2O

Caption: Overall synthetic workflow.

Part 1: Scalable Synthesis of Methyl 3-methoxy-2-(pyridin-2-ylmethoxy)benzoate

This section details the Williamson ether synthesis, a robust and widely used method for forming ether linkages[3][4][5]. The reaction proceeds via an SN2 mechanism, where the phenoxide, generated in situ from methyl 3-hydroxy-2-methoxybenzoate, displaces the chloride from 2-(chloromethyl)pyridine[4].

Key Experimental Parameters and Rationale
ParameterRecommended ConditionRationale
Base Anhydrous Potassium Carbonate (K₂CO₃)A mild and cost-effective base suitable for large-scale reactions. It is strong enough to deprotonate the phenolic hydroxyl group without promoting significant side reactions[2].
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving a more nucleophilic phenoxide[3].
Temperature 70-80 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe without significant decomposition of reactants or products.
Reaction Time 4-6 hoursTypically sufficient for complete conversion, which should be monitored by in-process control (e.g., HPLC or TLC).
Stoichiometry 1.1 equivalents of 2-(chloromethyl)pyridine HCl, 2.5 equivalents of K₂CO₃A slight excess of the alkylating agent ensures complete consumption of the starting phenol. A larger excess of the base is used to neutralize the HCl salt of the alkylating agent and to drive the equilibrium towards the phenoxide.
Detailed Protocol

Materials:

  • Methyl 3-hydroxy-2-methoxybenzoate

  • 2-(Chloromethyl)pyridine hydrochloride

  • Anhydrous Potassium Carbonate (powdered)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and reflux condenser

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Rotary evaporator

Procedure:

  • To a clean and dry jacketed glass reactor, charge methyl 3-hydroxy-2-methoxybenzoate (1.0 eq) and anhydrous powdered potassium carbonate (2.5 eq).

  • Add N,N-dimethylformamide (DMF, 5-10 volumes relative to the limiting reagent).

  • Begin agitation and heat the mixture to 70-80 °C.

  • Once the temperature is stable, add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise over 30-60 minutes, monitoring for any exotherm.

  • Maintain the reaction temperature at 70-80 °C for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of ethyl acetate.

  • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (10-15 volumes).

  • Wash the organic layer sequentially with deionized water (2 x 5 volumes) and brine (1 x 5 volumes) to remove residual DMF and inorganic impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude methyl 3-methoxy-2-(pyridin-2-ylmethoxy)benzoate as an oil or a low-melting solid. This crude product can be used directly in the next step or purified by column chromatography if necessary for other applications.

Part 2: Scalable Hydrolysis of Methyl 3-methoxy-2-(pyridin-2-ylmethoxy)benzoate

The final step is the saponification of the methyl ester to the desired carboxylic acid. This is a standard and high-yielding reaction when conducted under controlled conditions[6][7].

Key Experimental Parameters and Rationale
ParameterRecommended ConditionRationale
Base Sodium Hydroxide (NaOH)A strong and inexpensive base that ensures rapid and complete hydrolysis of the ester[6][7].
Solvent Methanol/Water mixtureA co-solvent system that ensures the solubility of both the ester and the inorganic base, facilitating a homogeneous reaction[8].
Temperature 60-70 °C (reflux)Accelerates the rate of hydrolysis, allowing for a shorter reaction time. The reaction is typically monitored until completion[9][10].
Reaction Time 2-4 hoursGenerally sufficient for complete saponification. Progress should be monitored by HPLC or TLC.
Acidification 2N Hydrochloric Acid (HCl)Used to protonate the carboxylate salt to precipitate the final carboxylic acid product.
Detailed Protocol

Materials:

  • Crude methyl 3-methoxy-2-(pyridin-2-ylmethoxy)benzoate

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • 2N Hydrochloric Acid (HCl)

  • Isopropanol (IPA)

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and reflux condenser

  • Heating/cooling circulator

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charge the crude methyl 3-methoxy-2-(pyridin-2-ylmethoxy)benzoate (1.0 eq) into a jacketed glass reactor.

  • Add a mixture of methanol (5 volumes) and deionized water (2 volumes).

  • With stirring, add sodium hydroxide (2.0-3.0 eq) pellets or a concentrated aqueous solution.

  • Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add 2N hydrochloric acid with stirring to adjust the pH to 2-3. The product will precipitate as a white to off-white solid.

  • Cool the slurry to 0-5 °C and stir for at least 1 hour to maximize precipitation.

  • Collect the solid product by filtration and wash the filter cake with cold deionized water until the filtrate is neutral.

  • Dry the crude 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid in a vacuum oven at 50-60 °C to a constant weight.

Part 3: Purification by Crystallization

For pharmaceutical applications, high purity of the final product is essential. Crystallization is an effective method for purifying the crude 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid[11][12][13]. A mixed solvent system of isopropanol and water is recommended for this purpose.

Crystallization_Workflow A Crude Product B Dissolve in hot Isopropanol A->B C Add hot Water (anti-solvent) B->C D Slow Cooling & Crystal Formation C->D E Isolation & Drying D->E F High-Purity Product E->F

Caption: Purification via crystallization.

Detailed Protocol

Materials:

  • Crude 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

  • Isopropanol (IPA)

  • Deionized water

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and reflux condenser

  • Heating/cooling circulator

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charge the crude 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid into a clean reactor.

  • Add isopropanol (3-5 volumes) and heat the mixture to 70-80 °C with stirring until all the solid dissolves.

  • To the hot solution, slowly add hot deionized water (1-2 volumes) until the solution becomes slightly turbid.

  • If turbidity persists, add a small amount of hot isopropanol until the solution becomes clear again.

  • Slowly cool the solution to room temperature over several hours to allow for the formation of well-defined crystals.

  • Further cool the slurry to 0-5 °C and hold for at least 2 hours to maximize the yield.

  • Collect the purified crystals by filtration and wash the filter cake with a cold mixture of isopropanol/water (e.g., 1:1 v/v).

  • Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

Part 4: Quality Control and Analytical Methods

To ensure the quality and purity of the final product and intermediates, a robust analytical testing plan is crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical techniques for this purpose[14][15].

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed and validated for the determination of purity and the quantification of impurities[16].

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from high aqueous to high organic content.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 230 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method should be able to separate the starting materials, the intermediate ester, the final product, and any potential process-related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation of the intermediate and the final product.

  • Expected ¹H NMR (400 MHz, DMSO-d₆) signals for 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid:

    • δ ~12.9 (s, 1H, COOH)

    • δ ~8.5 (d, 1H, Py-H)

    • δ ~7.8 (t, 1H, Py-H)

    • δ ~7.5 (d, 1H, Py-H)

    • δ ~7.3 (m, 2H, Ar-H, Py-H)

    • δ ~7.1 (d, 1H, Ar-H)

    • δ ~5.2 (s, 2H, OCH₂Py)

    • δ ~3.8 (s, 3H, OCH₃)

Part 5: Process Safety Considerations

The scalable production of any chemical requires a thorough understanding and mitigation of potential safety hazards[17][18][19].

  • Williamson Ether Synthesis:

    • Reagents: 2-(Chloromethyl)pyridine hydrochloride is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). DMF is a combustible liquid and can be harmful if inhaled or absorbed through the skin.

    • Reaction: While not strongly exothermic, the initial addition of the alkylating agent should be controlled, and the reaction temperature monitored.

  • Ester Hydrolysis:

    • Reagents: Sodium hydroxide is corrosive and should be handled with care. The addition of strong acid for neutralization will generate heat and should be done slowly with cooling.

    • Reaction: The hydrolysis itself is generally not highly exothermic, but the workup involving acid-base neutralization requires careful temperature control.

  • General Considerations:

    • All operations should be conducted in well-ventilated areas or in closed systems.

    • Appropriate PPE, including safety glasses, gloves, and lab coats, must be worn at all times.

    • Pressure relief devices should be installed on reactors for large-scale operations.

    • A thorough process hazard analysis (PHA) should be conducted before implementing this process at a pilot or manufacturing scale.

Conclusion

The two-step synthesis of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid via a Williamson ether synthesis followed by ester hydrolysis is a robust and scalable method. By carefully controlling the reaction parameters as detailed in these protocols, high yields of a high-purity product can be consistently achieved. The provided analytical methods and safety considerations will further ensure the successful and safe implementation of this process in a research and development or manufacturing setting.

References

  • Lamb, Y. N. (2019). Pexidartinib: First Approval. Drugs, 79(16), 1805–1812.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Gong, Y., et al. (2021). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. CrystEngComm, 23, 1234-1242.
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 18.2: Preparing Ethers.
  • BenchChem. (2025).
  • MDPI. (2007, September 10).
  • Grimm, J. S., et al. (2002). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Organic Process Research & Development, 6(6), 938-942.
  • Santa Cruz Biotechnology, Inc. (n.d.). 3-Methoxy-2-(pyridin-2-ylmethoxy)-benzoic acid.
  • Rodrigues, S. M., et al. (2009). Temperature and base requirements for the alkaline hydrolysis of okadaite's esters. Toxicon, 53(7-8), 791-796.
  • Wang, J., et al. (2017). Research and Evaluation of a New Autogenic Acid System Suitable for Acid Fracturing of a High-Temperature Reservoir. Energy & Fuels, 31(1), 534-541.
  • ResearchGate. (2002). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride.
  • ResearchGate. (2013). Validation of a HPLC method for the determination of benzoic acid and sorbic acid in noodles.
  • Google Patents. (2020). CN111233857A - Synthetic method for continuously producing pexidartinib.
  • ResearchGate. (2018).
  • Zenodo. (1994).
  • BenchChem. (2025).
  • Pawłowski, W., & Sznitowska, M. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 59(4), 263-268.
  • Katta, J., & Rasmuson, A. C. (2008). Spherical crystallization of benzoic acid. International journal of pharmaceutics, 348(1-2), 61–69.
  • Scribd. (n.d.). Williamson Synthesis Lab Report.
  • Master Organic Chemistry. (2022, October 27).
  • Chemguide. (n.d.). hydrolysis of esters.
  • Semantic Scholar. (n.d.). Figure 1 from Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
  • H.E.L Group. (n.d.).
  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid.
  • Oriental Journal of Chemistry. (2018). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.
  • PMC. (2020).
  • MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Crystals, 12(8), 1153.
  • ChemRxiv. (2022).
  • PrepChem.com. (n.d.).
  • Google Patents. (2022).
  • Google Patents. (2011).
  • PMC. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)
  • APExBIO. (n.d.). Pexidartinib (PLX3397) – CSF1R Inhibitor.

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Application Note: Advanced Purification Strategies for 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide

Introduction & Chemical Profiling

3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid (CAS: 926207-23-0) is a highly functionalized biochemical intermediate utilized in proteomics research and active pharmaceutical ingredient (API) synthesis[1]. The molecule presents a unique purification challenge due to its amphoteric nature. It contains both a weakly acidic carboxylic acid moiety and a weakly basic pyridine ring.

Depending on the pH of the environment, this compound can exist as a cation, an anion, or a neutral zwitterion. Standard normal-phase silica gel chromatography often results in severe streaking and poor recovery due to the strong polar interactions of these ionizable groups. Therefore, purification must rely on techniques that explicitly manipulate the molecule's ionization state.

Table 1: Physicochemical Profile
PropertyValue / DescriptionImpact on Purification
Molecular Formula C₁₄H₁₃NO₄[1]Dictates mass-based detection parameters (MW: 259.26 g/mol ).
Carboxylic Acid pKa ~3.5 – 4.0 (Estimated)Deprotonates at pH > 4.5, increasing aqueous solubility (anionic state).
Pyridine Nitrogen pKa ~5.2 (Estimated)Protonates at pH < 4.5, increasing aqueous solubility (cationic state).
Isoelectric Point (pI) ~4.5Net charge is zero (zwitterion); minimum aqueous solubility.

Mechanistic Rationale for Purification Strategies

As a Senior Application Scientist, it is critical to understand why a method works rather than just following a recipe. The two protocols outlined below exploit the molecule's acid-base chemistry to achieve high purity.

The Isoelectric Advantage (Scalable Precipitation)

Amphoteric molecules exhibit minimum solubility at their isoelectric point (pI) due to the formation of a zwitterion with a net zero charge. This charge neutrality minimizes electrostatic repulsion between molecules and reduces hydration by the surrounding aqueous solvent, driving aggregation and precipitation[2],[3]. By dissolving the crude mixture in a basic solution and carefully titrating to pH 4.5, we force the target molecule out of solution while leaving non-amphoteric impurities dissolved.

Overcoming Pyridine-Silanol Interactions (RP-HPLC)

For applications requiring ultra-high purity (>99%), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is required. However, pyridine derivatives are notorious for severe peak tailing on silica-based stationary phases. This is primarily caused by strong electrostatic interactions between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the silica surface[4].

To counteract this, the mobile phase must be heavily modified. Lowering the mobile phase pH to ~2.0 using Trifluoroacetic acid (TFA) protonates these residual silanols, effectively masking them and preventing secondary ion-exchange interactions[5]. Simultaneously, TFA acts as an ion-pairing reagent for the protonated pyridine, ensuring sharp, symmetrical peaks.

Preparative Workflow 1: Isoelectric Precipitation

This method is highly scalable, cost-effective, and ideal for bulk purification of crude synthetic mixtures (>5 grams).

Step-by-Step Protocol
  • Alkaline Dissolution: Suspend 10.0 g of crude 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid in 100 mL of deionized water. Slowly add 1.0 M NaOH under continuous stirring until the pH reaches 8.5. The compound will dissolve as a highly soluble sodium carboxylate salt.

  • Clarification: Filter the alkaline solution through a 0.45 µm PTFE membrane to remove insoluble organic impurities (e.g., unreacted starting materials or hydrophobic byproducts).

  • Controlled Acidification: Transfer the filtrate to a reactor equipped with an overhead stirrer and a calibrated pH probe. Dropwise, add 1.0 M HCl while maintaining the temperature at 20°C.

  • Zwitterion Nucleation: As the pH approaches 4.5, the solution will become cloudy. Stop the acid addition exactly at pH 4.5.

  • Aging: Transfer the slurry to a 4°C cold room and stir gently for 2 hours to promote crystal growth and maximize yield.

  • Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake with 2 x 20 mL of ice-cold deionized water to remove residual NaCl salts.

  • Drying: Dry the purified solid in a vacuum oven at 45°C for 24 hours.

System Validation & Quality Control

Self-Validating Checkpoint: Take a 1 mL aliquot of the final filtrate (mother liquor) and adjust the pH to 4.5. If additional precipitation occurs, the initial precipitation was incomplete, likely due to rapid acid addition causing localized supersaturation without proper nucleation. The process must be re-aged.

IsoelectricPrecipitation Crude Crude 3-Methoxy-2- (pyridin-2-ylmethoxy)benzoic acid Base Alkaline Dissolution (pH > 8.0, aq. NaOH) Crude->Base Filter1 Clarification Filtration (Removes insolubles) Base->Filter1 Acid Controlled Acidification (Dropwise HCl to pH 4.5) Filter1->Acid Zwitterion Zwitterion Formation (Isoelectric Point Reached) Acid->Zwitterion Crystal Crystallization & Aging (Stirring at 4°C) Zwitterion->Crystal Filter2 Vacuum Filtration & Cold Water Wash Crystal->Filter2 Pure Pure Compound (>98% Purity) Filter2->Pure

Caption: Workflow for the isoelectric precipitation of amphoteric pyridine-benzoic acid derivatives.

Preparative Workflow 2: Reverse-Phase HPLC

This method is designed for generating reference standards or proteomics-grade biochemicals where ultra-high purity is non-negotiable.

Step-by-Step Protocol
  • Column Selection: Utilize a fully end-capped C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size). End-capping is mandatory to minimize free silanols[4].

  • Mobile Phase Preparation:

    • Solvent A: Milli-Q Water with 0.1% v/v TFA (pH ~2.0).

    • Solvent B: HPLC-grade Acetonitrile with 0.1% v/v TFA.

  • Sample Preparation: Dissolve 500 mg of the pre-purified compound in 5 mL of 50:50 Solvent A:B. Filter through a 0.22 µm syringe filter.

  • Gradient Elution:

    • 0–5 min: 10% B (Isocratic hold for equilibration)

    • 5–25 min: 10% to 60% B (Linear gradient)

    • 25–30 min: 60% to 95% B (Column wash)

    • Flow Rate: 15.0 mL/min.

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm. Trigger fraction collection based on the primary peak threshold.

  • Lyophilization: Pool the pure fractions, freeze at -80°C, and lyophilize to remove water, acetonitrile, and volatile TFA, yielding the compound as a TFA salt (or free base if neutralized prior to extraction).

System Validation & Quality Control

Self-Validating Checkpoint: Prior to preparative injection, perform a 10 µL analytical injection. Calculate the peak asymmetry factor ( As​ ). If As​>1.2 , silanol suppression is failing. Flush the column with 100% Acetonitrile containing 0.1% TFA to re-equilibrate and purge bound metal contaminants before proceeding.

RPHPLC_Logic Sample Sample Preparation (Dissolve in Initial Mobile Phase) Column C18 Stationary Phase (Fully End-Capped) Sample->Column Elution Gradient Elution (Increasing % Acetonitrile) Column->Elution Buffer Mobile Phase A: 0.1% TFA (pH ~2.0) State Analyte Protonation (Cationic Pyridinium, Neutral Carboxylic Acid) Buffer->State State->Column Suppresses Silanol Interactions Detection UV Detection (254 nm / 280 nm) Elution->Detection Collection Fraction Collection (Peak-based triggering) Detection->Collection Lyophilization Lyophilization (TFA salt removal) Collection->Lyophilization

Caption: RP-HPLC mechanistic workflow demonstrating silanol suppression via low-pH mobile phase.

Quantitative Data Summary

The table below summarizes the expected outcomes when applying these methodologies to a crude synthetic batch of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid.

Table 2: Comparative Analysis of Purification Techniques
MetricIsoelectric PrecipitationPreparative RP-HPLC
Typical Recovery Yield 85% – 92%65% – 75%
Final Purity (HPLC-UV) 95% – 98%> 99.5%
Scalability Excellent (Multi-kilogram)Poor to Moderate (Milligram to Gram)
Throughput / Time ~24 hours (including drying)~2 hours per run (excluding lyophilization)
Primary Cost Drivers Reagents (HCl, NaOH)Solvents (Acetonitrile), Column Depreciation
Best Use Case Initial bulk cleanup from crude synthesisFinal polishing for biological assays

References

  • [2] The Protein Protocols Handbook. Humana Press / Springer. Available at: [Link]

  • [3] Recent advances on protein separation and purification methods. ResearchGate. Available at: [Link]

  • [5] Choosing HPLC Columns for Rapid Method Development. Agilent Technologies. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing highly functionalized building blocks like 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid (CAS: 926207-23-0) often presents unique chemoselective and isolation challenges.

This guide is engineered by senior application scientists to move beyond basic procedures. We focus on the causality behind reaction failures—specifically addressing steric hindrance during Williamson ether synthesis and the amphoteric (zwitterionic) nature of the final product during isolation.

Synthetic Workflow Overview

To prevent competitive side reactions, the synthesis must be executed in three distinct phases: Esterification (protection), O-Alkylation, and Saponification/Precipitation.

Workflow Step1 Step 1: Esterification 2-Hydroxy-3-methoxybenzoic acid → Methyl 2-hydroxy-3-methoxybenzoate Step2 Step 2: Williamson Ether Synthesis Alkylation with 2-Picolyl Chloride Step1->Step2 Prevents dialkylation Step3 Step 3: Saponification & Isoelectric Precipitation → 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid Step2->Step3 Cs2CO3, KI catalyst

Fig 1. Three-step synthetic workflow for 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid.

Troubleshooting & FAQs (Deep Dive)

Q1: Why does my LC-MS show massive amounts of a dialkylated byproduct (M+126) instead of the desired product? A: If you attempt to directly alkylate 2-hydroxy-3-methoxybenzoic acid with 2-picolyl chloride, the electrophile will indiscriminately attack both the phenoxide oxygen and the carboxylate oxygen. This forms an unwanted 2-picolyl ester / 2-picolyl ether dialkylated impurity. Solution: You must mask the carboxylic acid. Convert the starting material to a methyl ester (Step 1) prior to the Williamson ether synthesis. This ensures chemoselectivity exclusively at the phenolic hydroxyl group.

Q2: My O-alkylation step (Williamson ether synthesis) stalls at 40-50% conversion. How can I drive it to completion? A: The phenolic -OH in your substrate is highly sterically hindered, flanked by an ortho-methoxy group and an ortho-ester group. Standard Potassium Carbonate (K₂CO₃) in DMF lacks the solubility and driving force to push this hindered substitution to completion. Solution: Implement two critical changes[1]:

  • The Cesium Effect: Switch your base to Cesium Carbonate (Cs₂CO₃). The larger ionic radius of the cesium cation increases solubility in DMF and generates a highly reactive, "naked" phenoxide anion.

  • Finkelstein Catalysis: Add 0.1 equivalents of Potassium Iodide (KI). 2-Picolyl chloride is relatively stable; KI converts it in situ to 2-picolyl iodide, which is a vastly superior electrophile for S_N2 reactions[1].

Q3: I lose most of my product during the final saponification workup. The aqueous layer contains my product, but it won't extract into the organic phase. What is going wrong? A: 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid is an amphoteric molecule (a zwitterion). It contains a basic pyridine ring (pKa ~5.2) and an acidic benzoic acid moiety (pKa ~3.9).

  • At pH < 3.0, the pyridine ring is protonated (cationic), making the molecule highly water-soluble.

  • At pH > 6.0, the carboxylic acid is deprotonated (anionic), also making it highly water-soluble. Solution: You must avoid standard liquid-liquid extraction. Instead, utilize isoelectric precipitation [2]. By carefully titrating the aqueous solution to the molecule's isoelectric point (pI)—which is approximately pH 4.5 to 4.6 —the molecule achieves a net-zero charge. At this exact pH, the hydration sphere collapses, and the neutral zwitterion precipitates out of the aqueous phase as a filterable solid[2].

Diagnostic Logic Tree

Use the following self-validating logic tree to diagnose yield-limiting steps during your workflow.

Troubleshooting Start Low Final Yield? Analysis1 LC-MS of Alkylation Start->Analysis1 Analysis2 Workup Observation Start->Analysis2 Issue1 Dialkylated Impurity Analysis1->Issue1 Mass = M+126 Issue2 Incomplete Conversion Analysis1->Issue2 SM Remains Issue3 No Precipitate Formed Analysis2->Issue3 Product in Aqueous Fix1 Protect COOH as Methyl Ester Issue1->Fix1 Fix2 Add KI & Use Cs2CO3 Issue2->Fix2 Fix3 Adjust pH strictly to 4.5-4.6 Issue3->Fix3

Fig 2. Troubleshooting logic tree for identifying and resolving yield-limiting steps.

Quantitative Data & Optimization Metrics

Table 1: Effect of Base and Catalyst on Williamson Ether Synthesis Yield (Step 2) Conditions: 1.0 eq Methyl 2-hydroxy-3-methoxybenzoate, 1.2 eq 2-picolyl chloride HCl, DMF, 80 °C.

Base (2.0 eq)CatalystTime (h)LC-MS Conversion (%)Causality / Note
K₂CO₃None1642%Poor phenoxide solubility; slow S_N2 kinetics.
K₂CO₃KI (0.1 eq)1665%Finkelstein activation improves electrophilicity.
Cs₂CO₃None1278%"Cesium effect" generates highly reactive phenoxide.
Cs₂CO₃ KI (0.1 eq) 8 >98% Synergistic optimization; fully overcomes steric bulk.

Table 2: Effect of Workup pH on Zwitterion Precipitation Recovery (Step 3)

Adjusted pHDominant Molecular SpeciesPhysical StateRecovery Yield (%)
< 3.0Pyridinium CationWater-soluble< 10%
4.5 - 4.6 Neutral Zwitterion (pI) Solid Precipitate 92%
> 6.0Carboxylate AnionWater-soluble< 5%
Optimized Experimental Protocols
Protocol A: S_N2 Alkylation (Williamson Ether Synthesis)

Self-Validating Checkpoint: The reaction must shift from a cloudy suspension to a distinct color change as the Finkelstein intermediate forms.

  • Preparation: Charge a flame-dried reaction flask with methyl 2-hydroxy-3-methoxybenzoate (1.0 eq) and anhydrous DMF (5 mL/mmol).

  • Activation: Add Cesium Carbonate (Cs₂CO₃, 2.0 eq) and Potassium Iodide (KI, 0.1 eq). Stir vigorously for 15 minutes at room temperature under a nitrogen atmosphere to pre-form the phenoxide.

  • Electrophile Addition: Add 2-picolyl chloride hydrochloride (1.2 eq) portion-wise to control mild exothermicity.

  • Reaction: Heat the mixture to 80 °C. Stir for 8 hours. Monitor via LC-MS until the starting material peak is consumed (>98% conversion).

  • Workup: Cool to room temperature. Quench with DI water (15 mL/mmol) and extract with Ethyl Acetate (3 x 10 mL/mmol). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate ester.

Protocol B: Saponification and Isoelectric Precipitation

Self-Validating Checkpoint: Precipitation will only occur if the pH meter is properly calibrated and the target pH is strictly maintained.

  • Hydrolysis: Dissolve the intermediate ester from Protocol A in a 3:1 mixture of THF and H₂O (4 mL/mmol).

  • Saponification: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at 50 °C for 4 hours. Verify complete ester cleavage via LC-MS.

  • Solvent Removal: Concentrate the mixture under reduced pressure to completely remove the THF (leaving only the basic aqueous layer).

  • Precipitation (Critical Step): Dilute the aqueous layer with additional DI water and cool to 0–5 °C in an ice bath. Insert a calibrated pH meter directly into the stirring solution.

  • Titration: Slowly add 1M HCl dropwise. The solution will initially remain clear. Stop the addition exactly when the pH reaches 4.5 - 4.6 . A thick white/off-white precipitate will rapidly form.

  • Isolation: Stir the suspension for 1 hour at 0–5 °C to ensure complete crystallization. Filter the solid through a sintered glass funnel, wash with ice-cold DI water, and dry under high vacuum at 45 °C to afford pure 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid.

References
  • Zwitterion in Chemistry: Definition, Types and Importance. Aakash Institute. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its production, with a focus on identifying and mitigating common impurities.

Overview of the Synthetic Pathway

The synthesis of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 3-methoxy-2-hydroxybenzoic acid attacks the electrophilic carbon of 2-(chloromethyl)pyridine.

The general reaction is as follows:

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-methoxy-2-hydroxybenzoic_acid 3-Methoxy-2-hydroxybenzoic acid Target_Molecule 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid 3-methoxy-2-hydroxybenzoic_acid->Target_Molecule Williamson Ether Synthesis 2-(chloromethyl)pyridine 2-(Chloromethyl)pyridine 2-(chloromethyl)pyridine->Target_Molecule Base Base (e.g., K₂CO₃, NaH) Base->Target_Molecule Solvent Solvent (e.g., DMF, Acetone) Solvent->Target_Molecule Troubleshooting_Logic Start Reaction Analysis Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Multiple_Products Multiple Products? Incomplete_Reaction->Multiple_Products No Check_Base Check Base/Deprotonation Incomplete_Reaction->Check_Base Yes Check_Solvent Check for Protic Solvents Multiple_Products->Check_Solvent Yes Purify Purify by Column Chromatography Multiple_Products->Purify No Check_Temp_Time Check Temperature/Time Check_Base->Check_Temp_Time Check_SM_Purity Check Starting Material Purity Check_Temp_Time->Check_SM_Purity Check_Moisture Check for Moisture Check_Solvent->Check_Moisture Check_Moisture->Purify

Overcoming solubility issues with 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid (CAS: 926207-23-0) [1]. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to help you overcome the notorious solubility hurdles associated with this specific building block.

Rather than just providing a list of solvents, this guide deconstructs the chemical causality behind why this compound precipitates, followed by field-proven, self-validating protocols to ensure your assays run flawlessly.

Part 1: The Causality of Solubility (Understanding the Molecule)

To dissolve a molecule effectively, you must understand its charge states. 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid is an amphoteric molecule [3]. It contains two ionizable groups:

  • A Carboxylic Acid (-COOH): Acidic, with an estimated pKa of ~3.5 – 4.0.

  • A Pyridine Ring: Basic, with an estimated pKa of ~5.0 – 5.5.

The Zwitterion Trap: Between pH 4.0 and 5.5, the carboxylic acid loses a proton (becoming anionic) while the pyridine nitrogen retains a proton (remaining cationic). This creates a zwitterion —a molecule with a net charge of zero. Zwitterions exhibit exceptionally strong intermolecular ionic interactions (high crystal lattice energy) while minimizing interactions with water, leading to a dramatic drop in aqueous solubility at the compound's isoelectric point (pI) [2, 4].

G State1 Acidic (pH < 3.0) Pyridine: Protonated (+) Carboxylic: Neutral (0) Net Charge: +1 Solubility: High State2 Isoelectric (pH 4.0 - 5.5) Pyridine: Protonated (+) Carboxylic: Ionized (-) Net Charge: 0 (Zwitterion) Solubility: Very Low State1->State2 Deprotonate -COOH (pKa ~3.8) State3 Basic/Physiological (pH > 6.5) Pyridine: Neutral (0) Carboxylic: Ionized (-) Net Charge: -1 Solubility: Moderate/High State2->State3 Deprotonate Pyridine (pKa ~5.2)

Fig 1. pH-dependent charge states and solubility profile of the target compound.

Part 2: Troubleshooting FAQs

Q1: My compound completely dissolves in 100% DMSO at 50 mM, but instantly crashes out as a milky white precipitate when I dilute it into my pH 7.4 assay buffer. Why? A: You are experiencing "solvent shock" combined with localized pH shifts. When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the localized concentration of the compound exceeds its aqueous thermodynamic solubility before it can evenly disperse. Furthermore, if your buffer capacity is low, the acidic nature of the compound's stock solution can temporarily drop the micro-environment pH into the zwitterionic danger zone (pH ~5.0), causing instantaneous crystallization. Solution: Use the Step-Down Dilution Protocol (see Part 4) to gradually transition the solvent environment.

Q2: I cannot use DMSO for my in vivo animal models due to toxicity. How can I formulate this entirely in an aqueous vehicle? A: You must bypass the zwitterion state by forming an in situ salt. By adding a stoichiometric equivalent of a strong base (like NaOH), you force the molecule into its anionic state (Net Charge -1), which is highly water-soluble. Alternatively, you can use a complexing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic methoxy-benzoic and pyridine rings, shielding them from the aqueous environment.

Q3: Heating the solution clears the precipitate, but it returns when cooled to 37°C. Is heating a viable strategy? A: No. Heating increases kinetic solubility temporarily, but creates a supersaturated solution upon cooling. The compound will inevitably nucleate and precipitate during your assay, leading to erratic, irreproducible data. You must achieve thermodynamic solubility through pH adjustment or co-solvents.

Part 3: Quantitative Solubility Matrix

Use this self-validating matrix to select the appropriate solvent system for your specific application phase.

Solvent / Buffer SystemEstimated Solubility LimitPrimary ApplicationCautions & Limitations
100% DMSO > 100 mMLong-term storage aliquots (-20°C)Hygroscopic; degrades over time if wet.
0.1 M NaOH (aq) > 50 mMIn vivo dosing, DMSO-free assaysHigh pH (13) must be back-titrated before biological use.
Acetate Buffer (pH 4.5) < 0.1 mMDO NOT USE Isoelectric point; severe precipitation risk.
PBS (pH 7.4) ~ 1 - 2 mMStandard in vitro cellular assaysRequires step-down dilution from DMSO stock.
20% HP-β-CD in Saline ~ 10 - 20 mMIn vivo IV/IP administrationViscous solution; requires overnight stirring.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Preparation of a 10 mM Aqueous Sodium Salt Stock (DMSO-Free)

Causality: This protocol uses chemical stoichiometry to permanently deprotonate the carboxylic acid, locking the molecule in its soluble anionic state without relying on organic solvents.

  • Weighing: Weigh exactly 25.9 mg of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid (MW ≈ 259.26 g/mol ) into a clean glass vial.

  • Base Addition: Add 9.5 mL of sterile, distilled water. The powder will float and not dissolve.

  • In Situ Salt Formation: Add exactly 105 μL of 1.0 M NaOH (1.05 molar equivalents).

  • Agitation: Vortex vigorously for 60 seconds. The solution should transition from a cloudy suspension to a completely clear liquid.

  • Self-Validation Check: Inspect the vial against a dark background. If the solution remains cloudy, the pH is likely still too low. Verify with a micro-pH probe (target pH 8.0 - 8.5) and add 1.0 M NaOH in 10 μL increments until clear.

  • Volume Adjustment: QS (bring up to volume) to exactly 10.0 mL with distilled water. Filter sterilize (0.22 μm) for biological use.

Protocol B: Step-Down Dilution Workflow (For Cellular Assays)

Causality: Prevents rapid solvent shock by creating an intermediate equilibrium state, keeping the compound ionized before final dilution into physiological media.

Workflow Step1 Weigh 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid Step2 Dissolve in 100% DMSO (100 mM Master Stock) Step1->Step2 Step3 Prepare Intermediate Stock (10 mM) in 10% DMSO / 90% Basic Buffer (pH 8.5) Step2->Step3 Warning CRITICAL: Avoid direct dilution into pH 4-6 buffers (Zwitterion precipitation risk) Step2->Warning Step4 Dilute to Final Assay Conc. (<100 μM) in Assay Buffer/Media (pH 7.4) Step3->Step4

Fig 2. Step-down dilution workflow to prevent solvent shock and zwitterion precipitation.

  • Master Stock: Prepare a 100 mM stock in 100% anhydrous DMSO.

  • Intermediate Preparation: Pipette 900 μL of a mildly basic buffer (e.g., 50 mM Tris-HCl, pH 8.5) into a tube.

  • Dropwise Addition: While vortexing the buffer continuously, add 100 μL of the 100 mM DMSO stock dropwise.

  • Self-Validation Check: You now have a 10 mM intermediate stock in 10% DMSO. It must be optically clear. If transient cloudiness appears and disappears, slow down your dropwise addition.

  • Final Assay Dilution: Dilute this intermediate 1:100 into your final pH 7.4 cell culture media to achieve a 100 μM final concentration with a safe 0.1% final DMSO concentration.

References

  • ChemWhat. "3-METHOXY-2-(PYRIDIN-2-YLMETHOXY)BENZOIC ACID CAS#: 926207-23-0 Chemical Properties." ChemWhat Chemical Database. Available at: [Link]

  • Wikipedia. "Acid dissociation constant: Amphoteric substances and Zwitterions." Wikimedia Foundation. Available at:[Link]

  • Royal Society of Chemistry (RSC). "The role of solvation in proton transfer reactions: implications for predicting salt/co-crystal formation." Faraday Discussions. Available at:[Link]

Technical Support Center: Troubleshooting Cyclization Side Reactions of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthetic challenges associated with 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles encountered during the intramolecular cyclization of this molecule. Our focus is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the intramolecular cyclization of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid, and what are the most common side reactions?

The intended reaction is typically an intramolecular Friedel-Crafts acylation to yield a tricyclic ketone, specifically a xanthone derivative. The reaction is generally promoted by strong acids or dehydrating agents. However, several side reactions can occur, with the most prevalent being:

  • Lactone Formation: Instead of the desired ketone, a six-membered lactone can form through an intramolecular esterification.

  • Ether Cleavage: The pyridinylmethyl ether linkage is susceptible to cleavage under acidic conditions, leading to the formation of a phenol and other degradation products.

  • Incomplete Reaction: Low conversion rates can be a significant issue, resulting in a poor yield of the desired product.

Q2: My reaction is producing a significant amount of an unexpected lactone. What is causing this, and how can I prevent it?

Lactone formation is a common side reaction when attempting to cyclize 2-alkoxybenzoic acids.[1][2] It arises from the intramolecular attack of the carboxylic acid's hydroxyl group onto the benzylic carbon of the pyridinylmethyl ether, particularly under acidic conditions that can facilitate this cyclization. To minimize lactone formation, it is crucial to employ reaction conditions that strongly favor the Friedel-Crafts acylation pathway. Refer to our detailed Troubleshooting Guide 1: Mitigating Lactone Formation for specific protocols.

Q3: I am observing cleavage of the pyridinylmethyl ether. How can I avoid this?

The pyridinylmethyl ether is a type of benzyl ether, which is known to be labile under strongly acidic conditions.[3][4] The ether oxygen can be protonated, making the pyridinylmethyl group a good leaving group. The stability of the resulting carbocation influences the rate of cleavage. While pyridinylmethyl ethers are generally more stable than simple benzyl ethers due to the electronic effects of the pyridine ring, they can still be cleaved. Our Troubleshooting Guide 2: Preventing Ether Cleavage provides strategies to protect this functional group.

Q4: My reaction is not going to completion, and I have a low yield of the desired product. What factors could be responsible?

Low conversion can be attributed to several factors, including insufficient activation of the carboxylic acid, deactivation of the aromatic ring, or inappropriate reaction conditions (temperature, concentration, and reaction time). The methoxy group on the benzoic acid ring is an activating group, which should facilitate the electrophilic aromatic substitution. However, the choice of acid catalyst and reaction conditions is critical. See Troubleshooting Guide 3: Optimizing Reaction Conversion for a systematic approach to improving your yield.

Q5: How can I effectively purify the desired cyclized product from the starting material and side products?

The product, starting material, and side products are all relatively polar molecules, which can make purification challenging.[5] Standard normal-phase column chromatography on silica gel is a good starting point. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For particularly difficult separations, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.[5]

In-Depth Troubleshooting Guides

Guide 1: Mitigating Lactone Formation

Lactone formation is a kinetically competitive side reaction to the desired intramolecular Friedel-Crafts acylation. The key is to select reagents and conditions that favor the formation of the acylium ion intermediate required for the Friedel-Crafts pathway over the conditions that promote intramolecular esterification.

Mechanism of Lactone Formation:

Under acidic conditions, the carboxylic acid can directly attack the benzylic carbon of the ether, leading to the formation of a six-membered lactone ring.

G cluster_0 Lactone Formation Start 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid Protonation Protonation of Ether Oxygen Start->Protonation H+ Attack Intramolecular Nucleophilic Attack by Carboxylic Acid Protonation->Attack Lactone Lactone Product Attack->Lactone

Caption: Mechanism of undesired lactone formation.

Recommended Protocol to Minimize Lactone Formation:

This protocol utilizes a strong dehydrating agent to promote the formation of the acylium ion, which is the key electrophile in the Friedel-Crafts acylation.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the solvent.

  • Activating Agent: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) to convert the carboxylic acid to the more reactive acid chloride in situ.

  • Lewis Acid Catalyst: After stirring for 30 minutes at 0 °C, slowly add a Lewis acid such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

  • Work-up: Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Data Comparison:

Catalyst SystemTemperature (°C)Predominant ProductReference
H₂SO₄ (conc.)80Lactone[6]
Polyphosphoric Acid (PPA)100Mixture of Ketone and Lactone[7]
Oxalyl Chloride / AlCl₃0 to RTKetone[8]
Guide 2: Preventing Ether Cleavage

The pyridinylmethyl ether can be cleaved under harsh acidic conditions. The stability of this ether is generally greater than a simple benzyl ether due to the electron-withdrawing nature of the pyridine ring, which destabilizes the corresponding carbocation. However, strong Brønsted acids at elevated temperatures can still promote cleavage.

Mechanism of Ether Cleavage:

G cluster_1 Ether Cleavage Start Pyridinylmethyl Ether Protonation Protonation of Ether Oxygen Start->Protonation H+ Cleavage C-O Bond Cleavage Protonation->Cleavage Products Phenol + Pyridinylmethyl Cation Cleavage->Products

Caption: Acid-catalyzed cleavage of the pyridinylmethyl ether.

Strategies to Prevent Ether Cleavage:

  • Milder Lewis Acids: Instead of strong Brønsted acids like sulfuric acid or PPA, consider using milder Lewis acids that can still activate the carboxylic acid (or its corresponding acid chloride) for the Friedel-Crafts reaction but are less likely to promote ether cleavage. Examples include zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃).

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Often, increasing the reaction time at a lower temperature is preferable to forcing the reaction at a higher temperature.

  • Alternative Activating Agents: The use of Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been reported for the synthesis of xanthones and may offer a balance of reactivity and mildness.[9]

Comparative Stability of Ethers:

Ether TypeCleavage ConditionsRelative StabilityReference
Benzyl EtherStrong acids (HBr, HI), Lewis acidsLower[3]
p-Methoxybenzyl EtherMilder acids, oxidative cleavage (DDQ)Lower[3]
Pyridinylmethyl EtherStrong acids, high temperaturesHigher[10]
Guide 3: Optimizing Reaction Conversion

Low conversion in an intramolecular Friedel-Crafts acylation can be a frustrating issue. A systematic approach to optimization is key to achieving a higher yield of the desired product.

Workflow for Reaction Optimization:

G Start Low Conversion Observed Step1 Screen Lewis Acids (AlCl₃, FeCl₃, ZnCl₂) Start->Step1 Step2 Vary Solvent (DCM, DCE, Nitrobenzene) Step1->Step2 Step3 Optimize Temperature (0°C, RT, 50°C) Step2->Step3 Step4 Adjust Concentration (0.1 M, 0.5 M, 1.0 M) Step3->Step4 End Optimized Yield Step4->End

Caption: A systematic workflow for optimizing the cyclization reaction.

Detailed Optimization Protocol:

  • Catalyst Screening: Set up small-scale parallel reactions using different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄, TiCl₄) at a fixed temperature and concentration. Monitor the reactions by LC-MS to determine which catalyst provides the best conversion to the desired product with the fewest side products.

  • Solvent Effects: The choice of solvent can significantly impact the reaction. Non-polar, aprotic solvents like DCM and DCE are common. For less reactive substrates, a more polar solvent like nitrobenzene can be used, but be aware that it can be difficult to remove.

  • Temperature Titration: Once a promising catalyst and solvent system is identified, run the reaction at a range of temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C) to find the optimal balance between reaction rate and side product formation.

  • Concentration Adjustment: Intramolecular reactions are generally favored at lower concentrations to minimize intermolecular side reactions. However, if the reaction is slow, a higher concentration may be necessary to increase the reaction rate. Experiment with concentrations ranging from 0.1 M to 1 M.

Analytical Methods for Product Characterization

Accurate identification of the desired product and any side products is crucial for successful troubleshooting. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress. Use a mobile phase that gives good separation between the starting material and the expected product.

  • High-Performance Liquid Chromatography (HPLC): For more accurate monitoring and for assessing the purity of the final product. A C18 reversed-phase column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation of the final product and any isolated side products.

References

  • Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. (n.d.). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Palladium-catalyzed Intramolecular Direct Arylation of Benzoic Acids by Tandem decarboxylation/C-H Activation. (2009). PubMed. Retrieved March 7, 2026, from [Link]

  • Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. (n.d.). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. Retrieved March 7, 2026, from [Link]

  • benzyl ether cleavage. (2018). YouTube. Retrieved March 7, 2026, from [Link]

  • Synthesis, characterization, and computational evaluation of some synthesized xanthone derivatives: focus on kinase target network and biomedical properties. (2025). Frontiers. Retrieved March 7, 2026, from [Link]

  • Selective Cleavage of Benzyl Ethers. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Two Methods for Direct ortho-Arylation of Benzoic Acids. (2007). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. (2022). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Selective cleavage of benzyl ethers. (n.d.). The University of Melbourne. Retrieved March 7, 2026, from [Link]

  • Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. (n.d.). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. (2023). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Lactone synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Synthesis of Prenylated Xanthones: An Overview. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides. (2010). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Friedel-Crafts Acylation. (2025). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • Synthesis and Reactions of Lactones and Lactams. (2025). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • Method for preparation of lactones. (n.d.). Google Patents.
  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2025). Preprints.org. Retrieved March 7, 2026, from [Link]

  • Separating Compounds by Column Chromatography. (n.d.). Utah Tech University. Retrieved March 7, 2026, from [Link]

  • Pseudo Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors. (n.d.). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides. (n.d.). Google Patents.
  • Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. (1976). PubMed. Retrieved March 7, 2026, from [Link]

  • Chromatographic separation technologies. (n.d.). Bioanalysis Zone. Retrieved March 7, 2026, from [Link]

  • Cyclization Reactions of Nitrogen-centered Radicals. (n.d.). Organic Reactions. Retrieved March 7, 2026, from [Link]

  • 14 INTRAMOLECULAR FREIDEL CRAFT ALKYLATION | ORM 2 | JEE MAIN | IIT ADVANCED | BY TEAM COMPETISHUN. (2020). YouTube. Retrieved March 7, 2026, from [Link]

  • The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]

  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved March 7, 2026, from [Link]

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. (2023). MDPI. Retrieved March 7, 2026, from [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2025). MDPI. Retrieved March 7, 2026, from [Link]

  • 3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The cyclization and functionalization reactions involving N-phenacylpyridinium salts. (2024). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Unveiling the reaction mechanism of the N(2D) + pyridine reaction: ring-contraction versus 7-membered ring formation channels. (2024). ChemRxiv. Retrieved March 7, 2026, from [Link]

  • Bioinspired Ether Cyclizations within a π‐Basic Capsule Compared to Autocatalysis on π‐Acidic Surfaces and Pnictogen‐Bonding Catalysts. (2021). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Cycloadditions and Cyclization Reactions via Post-Synthetic Modification and/or One-Pot Methodologies for the Stabilization of Imine-Based Covalent Organic Frameworks. (2023). MDPI. Retrieved March 7, 2026, from [Link]

  • Aza-Yang Cyclization—Buchner Aromatic Ring Expansion: Collective Synthesis of Cycloheptatriene-containing Azetidine Lactones. (2021). ChemRxiv. Retrieved March 7, 2026, from [Link]

  • A Pyridine Cyclization Cascade with and without Dichloromethane. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Challenges for 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic Acid Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid . This molecule requires a precise Williamson ether synthesis between 3-methoxysalicylic acid and 2-(chloromethyl)pyridine. Due to the bifunctional nature of the starting materials and the instability of the alkylating agent, scale-up often presents severe chemoselectivity and yield challenges.

Below, you will find causality-driven troubleshooting guides, process optimization data, and a self-validating experimental protocol.

Troubleshooting Guide: Chemoselectivity & Side Reactions

Q: During the alkylation step, HPLC analysis shows a massive impurity peak alongside the desired product. Mass spectrometry indicates it is the picolyl ester. How do we suppress this?

A: This is a fundamental chemoselectivity challenge. 3-Methoxysalicylic acid possesses both a phenolic hydroxyl and a carboxylic acid. While the phenoxide anion is highly nucleophilic, the carboxylate also readily attacks the electrophilic 2-(chloromethyl)pyridine, leading to competitive esterification[1].

  • The Causality: Attempting to perfectly balance base equivalents to selectively deprotonate only the phenol fails on a large scale due to local concentration gradients and mixing inefficiencies in the reactor.

  • The Solution: Do not fight the chemistry; leverage it. The field-proven approach is to intentionally allow the reaction to proceed to completion (forming both the desired ether and the ether-ester intermediate) and incorporate an in-situ saponification step. Adding aqueous NaOH post-alkylation selectively hydrolyzes the labile picolyl ester back to the carboxylate, while the robust ether linkage remains completely intact.

Chemoselectivity Start 3-Methoxysalicylic Acid + 2-Picolyl Chloride HCl Base Base Addition (K2CO3) Deprotonation Start->Base Phenoxide Phenoxide Attack (Desired Pathway) Base->Phenoxide Kinetics Carboxylate Carboxylate Attack (Competing Pathway) Base->Carboxylate Side Reaction Product 3-Methoxy-2-(pyridin-2-ylmethoxy) benzoic acid Phenoxide->Product Ester Picolyl Ester Byproduct Carboxylate->Ester Saponification In-situ Saponification (NaOH / H2O) Ester->Saponification Hydrolysis Saponification->Product Yield Recovery

Logical relationship of chemoselective O-alkylation and ester hydrolysis recovery.

Troubleshooting Guide: Reagent Stability & Degradation

Q: The reaction mixture turns dark brown/black, and the yield drops significantly when scaling up from 10g to 1kg. Why is the alkylating agent degrading?

A: The degradation is caused by the inherent thermal and chemical instability of 2-(chloromethyl)pyridine as a free base. It rapidly undergoes intermolecular nucleophilic substitution (self-condensation) to form polymeric quaternary ammonium salts, a process that accelerates exponentially with heat[2].

  • The Causality: The pyridine nitrogen of one molecule attacks the chloromethyl group of another. This runaway reaction consumes your reagent and creates dark, tarry impurities that complicate downstream purification.

  • The Solution: Never isolate, store, or charge the free base into the reactor. Always use the stable 2-(chloromethyl)pyridine hydrochloride salt[3]. During the reaction, use a mild base (e.g., K₂CO₃) to neutralize the hydrochloride salt in situ in the presence of the phenoxide nucleophile. This ensures the free base is consumed by the cross-coupling reaction the exact moment it is generated. Maintain the reaction temperature strictly below 65°C.

Process Optimization & Quantitative Data

To optimize the scale-up, various solvent and base systems were evaluated. The goal is to maximize the final yield after the saponification recovery step while minimizing reaction times.

Table 1: Evaluation of Alkylation Parameters (1.0 kg Scale)

Solvent SystemBase (Equivalents)Temp (°C)Initial Ether:Ester RatioYield After Saponification (%)Process Notes
DMF K₂CO₃ (3.5)6060:4088% Standard protocol; reliable but requires high-boiling solvent removal[3].
Acetone K₂CO₃ (3.5)5575:2572% Slower reaction kinetics; incomplete conversion observed at 12h.
DMSO NaOH (3.5)5040:6085% High initial esterification, but rapidly and cleanly hydrolyzed.
Toluene / H₂O NaOH + TBAB*7080:2091% Phase-transfer catalysis; excellent scalability and easy solvent recovery.

*TBAB = Tetrabutylammonium bromide (Phase Transfer Catalyst).

Self-Validating Experimental Protocol

This step-by-step methodology utilizes the DMF/K₂CO₃ route with an integrated saponification and isoelectric isolation step. Every phase includes a self-validating checkpoint to ensure process integrity before moving forward.

Phase 1: In-Situ Neutralization & Alkylation
  • Charge Reactor: To a dry, nitrogen-purged reactor, add 3-methoxysalicylic acid (1.0 eq) and anhydrous K₂CO₃ (3.5 eq) in anhydrous DMF (5 volumes). Stir for 30 minutes at 20°C to initiate deprotonation.

  • Reagent Addition: Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise over 45 minutes, maintaining the internal temperature below 30°C to prevent premature thermal degradation of the generated free base.

  • Heating: Slowly ramp the reactor temperature to 60°C and hold for 8–12 hours.

    • Self-Validation Checkpoint 1: Pull a sample for HPLC. You must observe the disappearance of 3-methoxysalicylic acid (<1% AUC). The chromatogram will show two major peaks: the desired ether-acid and the ether-ester intermediate. Do not proceed until the starting material is consumed.

Phase 2: Saponification
  • Hydrolysis: Cool the reactor to 40°C. Slowly charge 2M aqueous NaOH (2.0 eq) into the reactor. Stir vigorously for 2 hours.

    • Self-Validation Checkpoint 2: Pull a sample for HPLC. The ether-ester intermediate peak must be completely absent (<0.1% AUC), having converged entirely into the single 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid peak.

Phase 3: Isoelectric Isolation
  • pH Adjustment: Cool the mixture to 10°C. Slowly add 2M HCl dropwise.

    • Causality: The product is amphoteric (it contains a basic pyridine ring and an acidic carboxylate). By adjusting the pH to its exact isoelectric point (pH 4.5–5.0), the molecule forms a neutral zwitterion, crashing its aqueous solubility and triggering massive, high-purity crystallization.

  • Filtration: Filter the resulting heavy precipitate. Wash the filter cake thoroughly with cold water (3 x 2 volumes) to remove residual inorganic salts and DMF. Dry under vacuum at 45°C to constant weight.

Workflow Step1 1. Reagent Mixing Reactants + Base Step2 2. Alkylation 60°C, 8-12h Step1->Step2 Step3 3. Saponification NaOH, 40°C Step2->Step3 Step4 4. pH Adjustment HCl to pH 4.5-5.0 Step3->Step4 Step5 5. Isolation Crystallization Step4->Step5

Step-by-step experimental workflow for the scalable synthesis and isolation of the target API.

References

  • Esterification of hydroxybenzoic acids - US5260475A Source: Google Patents URL

Sources

Technical Support Center: Synthesis & Troubleshooting for 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid . This compound features an o-vanillic acid core with a 2-pyridinylmethoxy ether linkage, serving as a critical scaffold in the development of pharmaceutical agents (e.g., proton pump inhibitor analogs and matrix metalloproteinase modulators) [1].

Synthesizing this molecule presents a classic chemoselectivity challenge: differentiating between the highly acidic carboxylic acid and the less acidic phenolic hydroxyl group. This guide bypasses standard, low-yielding protocols (like direct alkylation in DMF) and provides field-proven alternative catalytic workflows, troubleshooting FAQs, and self-validating methodologies.

Troubleshooting & FAQs: The Chemoselectivity Challenge

Q1: When I react 2-hydroxy-3-methoxybenzoic acid with 2-(chloromethyl)pyridine and K₂CO₃, I isolate the 2-pyridinylmethyl ester instead of the target ether. Why?

A: Causality of pKa Differences. The carboxylic acid proton has a pKa of ~4.0, while the phenolic proton has a pKa of ~9.5. Under basic conditions, the carboxylate anion is generated first and acts as a powerful nucleophile, attacking the electrophile to form an unwanted ester [2].

  • The Solution: You must mask the carboxylic acid as a methyl ester (e.g., methyl 2-hydroxy-3-methoxybenzoate) prior to etherification, or utilize a highly selective alternative catalytic system like the Mitsunobu reaction.

Q2: My 2-(chloromethyl)pyridine free base degrades into a dark, viscous tar before I can even add it to the reaction. How do I prevent this?

A: Intermolecular Self-Condensation. The free base of 2-(chloromethyl)pyridine is highly unstable. The nucleophilic pyridine nitrogen of one molecule will attack the electrophilic chloromethyl group of another, causing rapid polymerization into poly-quaternary ammonium salts.

  • The Solution: Always purchase and store the reagent as 2-(chloromethyl)pyridine hydrochloride . The protonated pyridine ring is non-nucleophilic. During the reaction, use an excess of base (e.g., 3.0 equivalents) to liberate the free base in situ exactly when the phenoxide nucleophile is ready to outcompete the self-condensation [3].

Q3: Standard Williamson etherifications use DMF, which causes massive product loss during aqueous workup. What are the alternatives?

A: Phase Transfer Catalysis (PTC). Instead of relying on toxic, high-boiling polar aprotic solvents, you can use a biphasic system (Toluene/Water) catalyzed by Tetrabutylammonium bromide (TBAB). The PTC shuttles the phenoxide ion into the organic layer, accelerating the reaction and making workup as simple as a phase separation.

Mechanistic Pathways & Logical Workflows

To understand the necessity of ester protection and alternative catalysts, review the chemoselectivity pathway below.

G A 2-Hydroxy-3-methoxy benzoic acid B Direct Alkylation (Base + 2-Pic-Cl) A->B Unprotected D Methyl Ester Protection A->D MeOH, H+ C Esterification (Major Byproduct) B->C Carboxylate attack E O-Alkylation (Alternative Catalyst) D->E 2-Pic-Cl F Hydrolysis (NaOH) E->F Intermediate Ether-Ester G Target Compound (Ether-Acid) F->G Deprotection

Caption: Chemoselectivity pathway demonstrating why direct alkylation fails and ester protection is required.

Alternative Catalytic Workflows

Protocol A: Biphasic Phase Transfer Catalysis (TBAB)

This method replaces the standard K₂CO₃/DMF system with a greener, highly efficient biphasic system [1].

Self-Validating In-Process Control (IPC): TLC (Hexane:EtOAc 7:3) should show the complete disappearance of the fluorescent starting material spot (UV 254 nm) within 4 hours.

  • Preparation: Dissolve methyl 2-hydroxy-3-methoxybenzoate (1.0 eq) in Toluene (10 mL/g). Add Tetrabutylammonium bromide (TBAB) (0.1 eq) as the phase transfer catalyst.

  • Base Addition: Add 20% aqueous NaOH (3.0 eq). Stir vigorously (800+ RPM) for 15 minutes to form the sodium phenoxide and initiate ion-pairing with the tetrabutylammonium cation.

  • Alkylation: Add 2-(chloromethyl)pyridine hydrochloride (1.2 eq) portion-wise over 10 minutes to control the exothermic in situ neutralization.

  • Heating: Heat the biphasic mixture to 80°C for 4 hours.

  • Workup: Cool to room temperature. Separate the organic toluene layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the intermediate ester.

  • Deprotection: Dissolve the intermediate in MeOH/H₂O (3:1) and add NaOH (3.0 eq). Reflux for 2 hours, then acidify with 1M HCl to pH 4 to precipitate the final 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid .

PTC cluster_aq Aqueous Phase (NaOH / Water) cluster_org Organic Phase (Toluene) A Ar-OH + NaOH B Ar-O⁻ Na⁺ A->B Deprotonation C Ar-O⁻ Q⁺ (Ion Pair) B->C + Q⁺X⁻ (TBAB) D Ar-O⁻ Q⁺ C->D Phase Transfer F Ar-O-Pic (Product) D->F Reaction with E E 2-Pic-Cl (Electrophile) E->F G Q⁺ Cl⁻ F->G Leaves Q⁺ G->C Recycle Q⁺

Caption: Mechanism of TBAB-catalyzed biphasic O-alkylation, shuttling the phenoxide into the organic phase.

Protocol B: Mitsunobu Etherification (DIAD/PPh₃)

This alternative entirely avoids the unstable 2-(chloromethyl)pyridine reagent by utilizing 2-pyridylcarbinol (pyridin-2-ylmethanol)[2].

Self-Validating In-Process Control (IPC): LC-MS analysis should confirm the mass of the desired ether [M+H]+ without the presence of self-condensation polymeric peaks common in alkyl halide routes.

  • Preparation: In an oven-dried flask under N₂, dissolve methyl 2-hydroxy-3-methoxybenzoate (1.0 eq), pyridin-2-ylmethanol (1.1 eq), and Triphenylphosphine (PPh₃) (1.2 eq) in anhydrous THF (10 mL/g).

  • Catalyst Activation: Cool the mixture to 0°C. Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 30 minutes. Causality: Slow addition prevents the premature reduction of DIAD by PPh₃ before the alcohol can bind.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Purification: Concentrate the THF in vacuo. Resuspend the crude mixture in cold diethyl ether to precipitate the triphenylphosphine oxide (PPh₃O) byproduct. Filter and purify the filtrate via silica gel chromatography.

  • Deprotection: Saponify the resulting ester using LiOH (3.0 eq) in THF/H₂O (1:1) at room temperature for 6 hours, followed by careful acidification to pH 4 to isolate the final product.

Quantitative Data Presentation

The table below summarizes the performance metrics of the standard protocol versus the alternative catalytic systems described above.

Catalytic SystemReaction TypeIntermediate YieldSelectivity (O- vs. Ester)Greenness / Scalability
K₂CO₃ / DMF (Standard) [3]Williamson Etherification60–70%Poor (Requires Ester Protection)Low (Toxic solvent, difficult aqueous workup)
TBAB / NaOH (Alternative A)Phase Transfer Catalysis85–95%Excellent (With Ester Protection)High (Aqueous/Toluene, easy phase separation)
PPh₃ / DIAD (Alternative B)Mitsunobu Reaction75–85%Good (Requires Ester Protection)Medium (Avoids unstable alkyl halides, but generates PPh₃O)

References

  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Applied Sciences / MDPI. Details the use of Phase Transfer Catalysts (PTC) like TBAB for the highly efficient O-alkylation of salicylic acid derivatives. URL:[Link]

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways. National Institutes of Health (PMC). Documents the standard alkylation of vanillin derivatives with 2-(chloromethyl)pyridine hydrochloride using K₂CO₃. URL:[Link]

Validation & Comparative

HPLC method development for 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development for the Analysis of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

A Senior Application Scientist's Comparative Guide

In the landscape of pharmaceutical development, the establishment of a robust, accurate, and reliable analytical method is a cornerstone of ensuring drug substance and product quality. This guide provides a comprehensive, field-proven strategy for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing viable alternatives and grounding our protocol in established regulatory and scientific principles.

Understanding the Analyte: The Key to a Logical Starting Point

Before any practical work begins, a thorough analysis of the target molecule's physicochemical properties is paramount. This predictive analysis prevents wasted experiments and guides the selection of initial chromatographic conditions.

3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid (MW: 259.26 g/mol ) possesses several key structural features that will dictate its chromatographic behavior:

  • An Acidic Moiety: The benzoic acid group has an acidic proton. To ensure consistent retention and sharp peak shape in reversed-phase HPLC, the mobile phase pH must be controlled to suppress the ionization of this carboxylic acid. A general rule is to maintain the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[1][2] This ensures the molecule is in its neutral, more hydrophobic form, leading to better retention.

  • A Basic Moiety: The pyridine ring contains a basic nitrogen atom, with most pyridines exhibiting a pKa around 5.2-6.0.[3][4] At a low mobile phase pH (chosen to protonate the carboxylic acid), this nitrogen will be protonated, carrying a positive charge. This charge can lead to undesirable secondary interactions with residual silanol groups on silica-based columns, a primary cause of peak tailing.[1]

  • Aromatic Systems: The presence of both a benzene and a pyridine ring provides strong chromophores, making UV detection an ideal choice. These aromatic systems also offer the potential for π-π interactions with specific stationary phases.[5]

Based on this analysis, our strategy will be to use reversed-phase chromatography with an acidic mobile phase to control ionization and a high-purity, end-capped column to minimize secondary interactions.

Strategic Method Development: A Comparative Approach

Method development is a systematic process of selecting and optimizing chromatographic parameters. Below, we compare key choices and provide the rationale for our recommended starting point.

Column (Stationary Phase) Selection

The choice of a reversed-phase column is critical for achieving the desired selectivity and peak shape.[6]

Column TypeDescriptionAdvantages for this AnalyteDisadvantages/Considerations
C18 (Octadecylsilane) The most common reversed-phase packing, offering high hydrophobicity.[7]Excellent starting point for retaining the molecule via hydrophobic interactions. Modern, end-capped C18 columns minimize silanol interactions.[1]Can sometimes exhibit poor peak shape for basic compounds if not properly end-capped or if the mobile phase is not optimized.
C8 (Octylsilane) Less hydrophobic than C18.May provide better peak shape if the analyte is too strongly retained on a C18 column, leading to shorter analysis times.Reduced retention may be insufficient for separating the main peak from early-eluting impurities.
Phenyl Features phenyl groups bonded to the silica.[5]Offers alternative selectivity through π-π interactions with the analyte's aromatic rings, which can be highly effective for separating structurally similar impurities.[5][7]Hydrophobic retention is generally less than C8 or C18.
Polar-Embedded Contains a polar group (e.g., amide, carbamate) embedded within the alkyl chain.Designed to reduce interactions with basic compounds by shielding residual silanols, leading to improved peak shape. Offers different selectivity.May have different pH stability ranges compared to standard C18 columns.

Recommendation: Begin with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size). Its well-understood hydrophobic retention mechanism provides a reliable starting point. A Phenyl column should be considered a primary alternative if selectivity issues arise with closely-related impurities.[8]

Mobile Phase Selection

The mobile phase is the most powerful tool for controlling retention and selectivity in reversed-phase HPLC.[9]

ModifierAdvantagesDisadvantages
Acetonitrile (ACN) Lower viscosity (lower backpressure), lower UV cutoff (~190 nm), and often provides sharper peaks.[10]Higher cost, less miscible with some high-concentration buffers.
Methanol (MeOH) Lower cost, good solubilizing power for a wide range of compounds.[10]Higher viscosity (higher backpressure), higher UV cutoff (~210 nm).

Recommendation: Start with Acetonitrile . Its lower UV cutoff and tendency to produce sharper peaks make it a superior choice for initial method development.

As established, an acidic mobile phase is required.

Aqueous Phase AdditiveTypical pHAdvantagesDisadvantages
0.1% Phosphoric Acid ~2.1Excellent buffering capacity in the low pH range, non-volatile (good for UV detection), and inexpensive. Recommended for acidic compounds.[10]Not compatible with Mass Spectrometry (MS).
0.1% Formic Acid ~2.7Volatile and MS-compatible, making it ideal for methods that may be transferred to LC-MS.[11]Weaker acid, providing less buffering capacity compared to phosphoric acid.
Phosphate Buffer (e.g., 20 mM KH₂PO₄, pH adjusted) 2.0 - 3.0Excellent and tunable buffering capacity.[10] Low UV cutoff.Can precipitate when mixed with high percentages of organic modifier. Not MS-compatible.

Recommendation: For a dedicated UV-based HPLC method, 0.1% Phosphoric Acid in water is the most robust starting point due to its strong buffering capacity at the desired low pH.[10] If future compatibility with MS is a consideration, 0.1% Formic Acid should be used.[12]

Detection Wavelength

Based on the analyte's aromatic structure, a UV detector is appropriate. Benzoic acid derivatives are often detected around 230 nm, while pyridine compounds show absorbance around 250 nm.[1][13][14][15]

Recommendation: Use a Photo Diode Array (PDA) detector to monitor a range (e.g., 200-400 nm) during initial runs. This will allow for the determination of the absorbance maximum (λmax) for the main peak and help identify impurities that may have different spectral properties. A starting wavelength of 230 nm is a logical choice to ensure high sensitivity for the benzoic acid chromophore.[14]

Experimental Protocols and Workflow

Proposed Initial HPLC Method

This protocol serves as a robust starting point for analysis.

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard hydrophobic column for initial screening.[8]
Mobile Phase A 0.1% Phosphoric Acid in WaterSuppresses ionization of the carboxylic acid.[10]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and peak shape properties.[10]
Gradient 0-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% BA broad gradient to elute the main compound and any potential late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and reduces mobile phase viscosity.
Detection PDA at 230 nmGood starting wavelength for benzoic acid derivatives.[14][15]
Injection Vol. 10 µLStandard volume; can be adjusted based on sample concentration.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures sample is soluble and compatible with the initial mobile phase conditions to prevent peak distortion.
Method Development and Optimization Workflow

The initial method provides a starting point, which is then refined through a logical optimization process.

MethodDevelopmentWorkflow Analyte 1. Analyte Characterization (pKa, UV Spectrum) InitialMethod 2. Define Initial Method (C18, ACN/H3PO4, Gradient) Analyte->InitialMethod Guides initial choices FirstInjection 3. Perform Initial Injection InitialMethod->FirstInjection Evaluation 4. Evaluate Chromatogram (Retention, Peak Shape, Resolution) FirstInjection->Evaluation OptimizeGradient 5a. Optimize Gradient (Adjust slope for better resolution) Evaluation->OptimizeGradient Resolution Issue OptimizepH 5b. Address Tailing (Adjust pH, try different buffer) Evaluation->OptimizepH Peak Shape Issue OptimizeColumn 5c. Improve Selectivity (Screen Phenyl or Polar-Embedded Column) Evaluation->OptimizeColumn Selectivity Issue FinalMethod 6. Finalize Optimized Method Evaluation->FinalMethod Meets Criteria OptimizeGradient->FirstInjection Re-inject OptimizepH->FirstInjection Re-inject OptimizeColumn->FirstInjection Re-inject Validation 7. Perform Method Validation (ICH Q2(R1)) FinalMethod->Validation

Caption: A systematic workflow for HPLC method development and optimization.

Method Validation: Ensuring Trustworthiness and Reliability

Once an optimized method is established, it must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[16][17][18] This process ensures the method is reliable and that the data it generates is trustworthy.

The following table outlines the key validation parameters and presents hypothetical (but realistic) performance data for a well-developed method.

Validation ParameterPurposeAcceptance Criteria (Typical)Hypothetical Result
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and/or excipients.The main peak should be free from interference from placebo, impurities, and degradation products. Peak Purity Index > 0.999.Pass. No interference at the retention time of the main peak. Peak purity confirmed by PDA.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999Pass (r² = 0.9998 over 50-150 µg/mL)
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80-120% of the test concentration.[16]Pass (Validated from 50 to 150 µg/mL)
Accuracy (Recovery) To determine the closeness of the test results to the true value.98.0% - 102.0% recovery of spiked analyte.Pass (Average recovery of 99.7%)
Precision (Repeatability) The precision of the method over a short interval with the same analyst and equipment.Relative Standard Deviation (RSD) ≤ 2.0% for 6 replicate injections.Pass (RSD = 0.45%)
Precision (Intermediate) The precision of the method within the same lab but on different days and with different analysts.RSD ≤ 2.0%Pass (RSD = 0.82%)
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of 3:10.05 µg/mL
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1; RSD ≤ 10%0.15 µg/mL
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must pass. Retention time shift within ±10%.Pass (Method is robust to minor changes in flow rate, column temperature, and mobile phase composition).
Step-by-Step Protocol for Linearity and Accuracy
  • Prepare a Stock Solution: Accurately weigh and dissolve a reference standard of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid in the diluent to create a 1.0 mg/mL stock solution.

  • Prepare Calibration Standards: Serially dilute the stock solution to prepare at least five calibration standards across the desired range (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Perform Injections: Inject each calibration standard in triplicate.

  • Construct Calibration Curve: Plot the mean peak area against the concentration for each standard. Perform a linear regression analysis to determine the equation of the line, y = mx + c, and the correlation coefficient (r²).

  • Determine Accuracy: For accuracy, prepare samples at three concentrations (e.g., 80, 100, and 120 µg/mL) by spiking a placebo or blank matrix. Analyze these samples against the calibration curve and calculate the percent recovery.

Logical Relationships in Method Development

The interplay between pH, analyte ionization, and column choice is a critical logical relationship in this method development process.

LogicalRelationships cluster_Analyte Analyte Properties cluster_pH Mobile Phase pH Choice cluster_Outcome Chromatographic Outcome Analyte Analyte has Acidic (COOH) and Basic (Pyridine) groups Low_pH Low pH (~2.5) Mobile Phase Analyte->Low_pH Influences choice High_pH High pH (~8) Mobile Phase Analyte->High_pH Influences choice Good_Outcome Result: - COOH is neutral (good retention) - Pyridine is positive (potential tailing) - Mitigated with end-capped column - GOOD PEAK SHAPE Low_pH->Good_Outcome Leads to Bad_Outcome Result: - COOH is negative (poor retention) - Pyridine is neutral - Requires specialized high-pH stable column - POOR RETENTION High_pH->Bad_Outcome Leads to

Caption: The relationship between analyte properties, mobile phase pH, and the resulting chromatographic outcome.

Conclusion

The successful development of an HPLC method for 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid hinges on a systematic, science-led approach. By understanding the analyte's dual acidic and basic nature, we can rationally select a reversed-phase system with a C18 column and a low-pH, acetonitrile-based mobile phase as the optimal starting point. This guide provides a framework for not only establishing initial conditions but also for logically optimizing the method and rigorously validating it according to ICH Q2(R1) standards. The result is a reliable, robust, and trustworthy analytical method fit for purpose in a regulated drug development environment.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • IRE Journals. (n.d.). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]

  • LCGC International. (2026, March 10). Column Selection for Reversed-Phase HPLC. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • DiVA portal. (2023, October 13). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Methoxy-2-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

High-Resolution Mass Spectrometry Comparison Guide: Structural Elucidation of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a critical heteroaromatic building block and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)—such as substituted kinase inhibitors and phosphodiesterase (PDE) inhibitors 1[1]—3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid (C₁₄H₁₃NO₄, MW: 259.26 Da) 2[2] requires rigorous analytical profiling.

This guide provides an objective comparison of mass spectrometry (MS) platforms for the structural elucidation of this compound, grounded in its specific collision-induced dissociation (CID) dynamics.

Mechanistic Profiling: The Fragmentation Blueprint

To effectively select an MS platform, one must first understand the causality behind the molecule's fragmentation. Under positive electrospray ionization (ESI+), the basic pyridine nitrogen (pKa ~5.2) acts as the primary protonation site, yielding a robust [M+H]⁺ precursor ion at m/z 260.0923 .

When subjected to CID, the molecule exhibits three primary, competing thermodynamic pathways:

  • Ether Cleavage (The Base Peak): The dominant fragmentation event is the heterolytic cleavage of the ether bond. Because the resulting pyridin-2-ylmethyl cation (m/z 92.0500) is highly resonance-stabilized, it acts as an exceptional leaving group, dominating the MS/MS spectrum.

  • Carboxylic Acid Neutral Losses: The ortho-substituted benzoic acid moiety undergoes characteristic neutral losses of water (-18.01 Da, yielding m/z 242.0811 ) and carbon dioxide (-43.99 Da, yielding m/z 216.1019 ), a well-documented behavior in methoxybenzoic acid derivatives 3[3].

  • Methoxy Group Dynamics: Subsequent high-energy fragmentation involves the loss of a methyl radical (•CH₃) from the methoxy group, a signature structural confirmation step 4[4].

Fragmentation M [M+H]+ m/z 260.09 F1 Pyridin-2-ylmethyl cation m/z 92.05 M->F1 Ether Cleavage (- C8H8O4) F2 [M+H - H2O]+ m/z 242.08 M->F2 Loss of Water (- H2O) F3 [M+H - CO2]+ m/z 216.10 M->F3 Decarboxylation (- CO2) F2->F1 Secondary Ether Cleavage (- C8H6O3)

Fig 1: ESI+ CID fragmentation pathways of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid.

Platform Performance Comparison

Choosing the right mass analyzer depends entirely on the analytical goal: structural confirmation of the intermediate vs. high-sensitivity trace quantitation.

Platform ArchitectureResolution (FWHM)Mass AccuracyBest Application for this CompoundEstimated LLOQ
Orbitrap (e.g., Q Exactive) > 140,000< 1 ppmMetabolite/Impurity ID: Resolving the exact mass of the m/z 92.0500 fragment from isobaric background matrix interferences (e.g., toluene derivatives).~ 1-5 ng/mL
Q-TOF (e.g., Xevo G2-XS) ~ 40,000< 2 ppmHigh-Throughput Profiling: Excellent isotopic fidelity for the [M+H]⁺ precursor; ideal for fast LC gradients during process chemistry monitoring.~ 5-10 ng/mL
Triple Quadrupole (QqQ) Unit (~0.7 Da)~ 0.1 DaTargeted Quantitation: Utilizing the 260.1 → 92.1 MRM transition for ultra-sensitive pharmacokinetic tracking or trace impurity clearance.< 0.1 ng/mL

Data Synthesis: Orbitrap systems provide the highest confidence for structural elucidation due to sub-ppm mass accuracy, whereas QqQ systems exploit the highly efficient m/z 92.05 transition for unmatched quantitative sensitivity.

Experimental Methodology: A Self-Validating Protocol

To ensure data trustworthiness, an analytical protocol cannot simply assume peak identities based on m/z values alone. The following LC-MS/MS workflow utilizes a self-validating MS³ system to definitively prove the structural connectivity of the molecule, ruling out false positives from source fragmentation or co-eluting isomers.

Workflow S1 Sample Prep 0.1% FA in MeOH S2 UPLC Separation C18, Gradient Elution S1->S2 S3 ESI+ Ionization Target: m/z 260.09 S2->S3 S4 CID Fragmentation CE: 15-35 eV S3->S4 S5 MS3 Validation Isolate m/z 242.08 S4->S5

Fig 2: Self-validating LC-MS/MS workflow utilizing MS3 for structural confirmation.

Step-by-Step Execution & Causality

Phase 1: Sample Preparation & Chromatography

  • Action: Prepare the sample at 1 µg/mL in 50:50 Methanol/Water containing 0.1% Formic Acid (FA). Separate via a sub-2 µm C18 UPLC column.

  • Causality: The addition of 0.1% FA is a critical chemical necessity, not merely a convention. The low pH environment ensures >99% protonation of the pyridine nitrogen in the droplet phase, maximizing the[M+H]⁺ ion yield prior to desolvation.

Phase 2: Primary Ionization & CID (MS²)

  • Action: Isolate the precursor at m/z 260.09. Apply a ramped Collision Energy (CE) from 15 eV to 35 eV.

  • Causality: A ramped CE is required because the molecule contains bonds with vastly different cleavage thresholds. Low CE (15-20 eV) captures the neutral loss of water (m/z 242.08), while higher CE (30-35 eV) drives the ether cleavage to yield the m/z 92.05 base peak.

Phase 3: The Self-Validating MS³ Step

  • Action: In an ion trap or tribrid system, isolate the primary fragment at m/z 242.08 (the[M+H - H₂O]⁺ ion) and subject it to secondary CID at 25 eV.

  • Validation Criterion: The observation of m/z 92.05 in the MS³ spectrum.

  • Causality: This step creates a self-validating logical loop. By proving that the m/z 242.08 fragment still contains the intact pyridine ring (which subsequently cleaves to form m/z 92.05), we definitively prove that the initial water loss originated from the carboxylic acid group, structurally validating the intact 3-methoxybenzoic acid core 3[3].

References

  • 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 Source: PubChem URL:[Link]

  • PDE5 Inhibitors and their Applications Source: ResearchGate URL:[Link]

Sources

Comparative Guide: Reference Standards for 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic Acid Purity Testing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid (CAS 926207-23-0) is a highly specialized organic building block utilized in proteomics research and as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a benzoic acid core substituted with a methoxy group and a pyridin-2-ylmethoxy moiety. Because these functional groups are susceptible to specific degradation pathways—such as ether cleavage or oxidation of the pyridine nitrogen—rigorous purity testing is essential.

This guide objectively compares the performance, reliability, and application of different grades of reference standards—Primary, Secondary (Commercial), and In-House Working Standards—used for the quantitative purity analysis of this compound.

The Causality of Purity Testing: Why Standard Grade Matters

As a Senior Application Scientist, I frequently observe laboratories defaulting to commercial "off-the-shelf" biochemicals as quantitative standards. While acceptable for qualitative identification, this practice introduces systemic errors in quantitative assays.

The assigned purity of your reference standard directly dictates the calculated assay value of your sample. According to [1], primary standards are rigorously characterized and, unless otherwise stated, are considered 100.0% pure for their intended compendial use.

If a secondary commercial standard of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid is assumed to be 99% pure based solely on HPLC Area Normalization (Area%), it ignores orthogonal factors such as:

  • Moisture Content: The carboxylic acid moiety can readily form hydrates, adding invisible mass.

  • Residual Solvents: Trapped synthesis solvents (e.g., ethyl acetate or methanol) do not absorb at the target UV wavelength.

  • Inorganic Salts: Undetectable by standard HPLC-UV detectors.

Using a standard characterized only by Area% can lead to a 1–3% overestimation of the standard's true potency (Mass Balance). This error propagates directly into the final sample assay, potentially causing a batch to falsely pass or fail specifications. Therefore, establishing a self-validating analytical system requires selecting the correct tier of reference standard based on the testing phase.

Comparative Analysis of Reference Standard Grades

To optimize both analytical confidence and operational cost, laboratories must choose the appropriate standard grade. The table below summarizes the quantitative and qualitative performance metrics of the three primary alternatives.

Standard TierCertification MethodologyTraceability & ConfidenceBest Use CaseRelative Cost
Primary Standard Absolute methods: qNMR or Mass Balance (HPLC + KF + TGA + GC)Highest; Traceable to SI units or Pharmacopeial benchmarks.Calibrating secondary standards, regulatory submissions (IND/NDA).High
Secondary Standard Relative methods: HPLC-UV (Area%), LC-MS, NMR identityModerate; Often traceable to a primary standard.Routine R&D, early-stage method development (e.g., [2]).Medium
In-House Working Qualified via HPLC-UV against a Primary StandardHigh; Directly linked to Primary Standard potency.High-throughput QC batch release, daily assay system suitability.Low (per use)

Experimental Protocol: Self-Validating HPLC-UV Purity Assay

To ensure scientific integrity, the following protocol details the qualification of an In-House Working Standard of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid against a Primary Standard. This method is designed to comply with the validation parameters outlined in the [3].

Method Parameters
  • Column: C18, 150 mm × 4.6 mm, 3.5 µm (e.g., Waters XBridge).

  • Mobile Phase A: 0.05 M Potassium Phosphate buffer. Causality Check: The pH is adjusted to 3.0 with orthophosphoric acid to suppress the ionization of the benzoic acid moiety, preventing peak tailing and shifting retention times.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 10% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for capturing both the pyridine and benzoic acid chromophores).

  • Injection Volume: 10 µL.

Step-by-Step Qualification Workflow
  • Standard Preparation: Accurately weigh ~25.0 mg of the Primary Standard and the candidate Working Standard into separate 50 mL volumetric flasks. Dissolve and make up to volume with Diluent (Water:Acetonitrile 50:50 v/v).

  • System Suitability Testing (SST): Inject the Primary Standard preparation in five replicates.

    • Self-Validating Criteria: The %RSD of the peak areas must be ≤ 0.73%. This ensures the injection mechanism and integration parameters are highly reproducible before any comparative data is collected. The tailing factor for the main peak must be ≤ 1.5.

  • Bracketing Injections: Inject the samples in the following sequence: Diluent (Blank) → Primary Std (x2) → Working Std (x3) → Primary Std (x1).

    • Causality Check: Bracketing ensures that any instrumental drift (e.g., UV lamp intensity fluctuations) over the run time is accounted for and does not skew the Working Standard's calculated purity.

  • Potency Calculation: Calculate the assigned purity of the Working Standard using the formula: Assay (%) = (Area_WS / Area_PS) × (Weight_PS / Weight_WS) × Purity_PS (Where WS = Working Standard, PS = Primary Standard).

Mandatory Visualization: Reference Standard Qualification Workflow

The following diagram illustrates the hierarchical traceability of reference standards and the self-validating workflow required for accurate purity testing.

ReferenceStandardWorkflow Primary Primary Reference Standard (Absolute Purity: qNMR, Mass Balance) Secondary Secondary / Commercial Standard (e.g., SCBT, BLDpharm) Primary->Secondary Calibrates Working In-House Working Standard (Routine QC Use) Primary->Working Qualifies (Directly) Secondary->Working Qualifies (Indirectly) HPLC HPLC-UV Assay (System Suitability Passed) Working->HPLC Standard Preparation Result Conclusive Purity Result (Compliant with ICH Q2(R1)) HPLC->Result Quantitative Analysis Sample 3-Methoxy-2-(pyridin-2-ylmethoxy) benzoic acid Batch Sample->HPLC Sample Preparation

Hierarchical traceability of reference standards and analytical workflow for purity testing.

Conclusion

For the purity testing of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid, relying solely on uncharacterized commercial biochemicals introduces unacceptable quantitative risk. By establishing a rigorous hierarchy—utilizing Primary Standards for absolute calibration and In-House Working Standards for routine HPLC-UV assays—laboratories can ensure their analytical methods remain robust, cost-effective, and fully compliant with international regulatory expectations.

References
  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA Guidance Documents, September 2021. URL:[Link]

A Researcher's Guide to the UV-Vis Absorption Characteristics of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its spectral properties, offers a robust experimental protocol for its characterization, and presents a comparative analysis with related chromophoric systems.

The structure of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid incorporates two key chromophores: a substituted benzoic acid and a pyridine ring. The interplay of these moieties is expected to result in a unique UV-Vis absorption spectrum that is crucial for its identification, quantification, and analysis in various experimental settings.

Theoretical Framework: Understanding the Chromophores

The UV-Vis absorption of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid will be dominated by the electronic transitions within its aromatic and heterocyclic rings. Specifically, we anticipate contributions from both π → π* and n → π* transitions.[1][2]

  • Benzoic Acid Moiety: Benzoic acid and its derivatives typically exhibit three characteristic absorption bands.[3] These correspond to π → π* transitions within the benzene ring and the carbonyl group. The primary bands are usually observed around 200 nm and 230 nm, with a weaker, secondary band appearing around 270-280 nm.[4][5] The presence of substituents, such as the methoxy and the pyridinylmethoxy groups on the benzoic acid ring, is expected to cause a bathochromic (red) shift in these absorption maxima.[5]

  • Pyridine Moiety: The pyridine ring in the molecule will also contribute to the overall UV-Vis spectrum. Pyridine itself displays absorption maxima around 202 nm and 254 nm. These absorptions arise from both π → π* and n → π* transitions, the latter involving the non-bonding electrons on the nitrogen atom.[1]

The combination of these two chromophoric systems in a single molecule suggests a complex spectrum where the individual absorption bands may overlap and influence each other.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically determine the UV-Vis absorption characteristics of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer is required for accurate measurements.[1]

  • Matched quartz cuvettes with a 1 cm path length should be used for the sample and the solvent blank.[6]

Reagents and Solvents:

  • Solvent Selection: The choice of solvent is critical and can influence the absorption spectrum.[7] Spectroscopic grade solvents such as ethanol, methanol, or acetonitrile are recommended as they are transparent in the UV region of interest (typically >200 nm).[6] The polarity of the solvent can affect the position and fine structure of the absorption bands.[8]

  • Sample Preparation: Prepare a stock solution of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From this stock, prepare a dilute solution (typically in the micromolar range, e.g., 10⁻⁵ to 10⁻⁶ M) to ensure that the absorbance falls within the linear range of the instrument (ideally between 0.1 and 1.0).[1]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Prepare Stock Solution (Known Concentration) prep1->prep2 prep3 Prepare Dilute Working Solution prep2->prep3 ana1 Set Wavelength Range (e.g., 200-400 nm) prep3->ana1 ana2 Record Baseline (Solvent Blank) ana1->ana2 ana3 Measure Sample Absorbance ana2->ana3 data1 Identify λmax ana3->data1 data2 Calculate Molar Absorptivity (ε) using Beer-Lambert Law data1->data2 G UVVis UV-Vis Spectroscopy (Chromophore Analysis) MS Mass Spectrometry (Molecular Weight) IR IR Spectroscopy (Functional Groups) NMR NMR Spectroscopy (Connectivity) XRay Single Crystal X-ray (3D Structure) NMR->XRay if crystalline Purity Chromatography (HPLC/TLC) (Purity Assessment) Purity->UVVis Purity->MS Purity->IR Purity->NMR Synthesis Synthesis of Compound Synthesis->Purity

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the precise spatial arrangement of functional groups within a molecule is paramount, often dictating its biological activity, pharmacokinetic profile, and physicochemical properties. 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid is a compound of interest, incorporating a benzoic acid scaffold, a methoxy group, and a pyridinylmethoxy moiety. These features are prevalent in a variety of biologically active molecules.[1] The exploration of its structural isomers is not merely an academic exercise but a critical step in structure-activity relationship (SAR) studies. Understanding how subtle shifts in substituent positions affect molecular behavior allows for the rational design of molecules with optimized potency, selectivity, and developability.

This guide provides a comprehensive framework for comparing 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid with its key structural isomers. We will delve into the anticipated differences in their physicochemical properties, propose robust experimental protocols for their separation and characterization, and discuss the potential implications for biological activity. This document is designed to serve as a practical resource, blending established chemical principles with actionable experimental methodologies.

The Isomeric Landscape: Defining the Comparison

The core structure of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid offers several avenues for structural isomerism. The relative positions of the methoxy, pyridinylmethoxy, and carboxyl groups on the benzene ring, as well as the attachment point on the pyridine ring, are key variables. For the purpose of this guide, we will focus on three representative structural isomers that highlight these critical variations.

  • Parent Compound: 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid (CAS: 926207-23-0)[2]

  • Isomer A (Positional Isomer - Methoxy Shift): 4-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

  • Isomer B (Positional Isomer - Pyridinylmethoxy Shift): 3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid

  • Isomer C (Pyridine Isomer): 3-Methoxy-2-(pyridin-4-ylmethoxy)benzoic acid

Below is a diagram illustrating the structural differences between the parent compound and the selected isomers.

Caption: Chemical structures of the parent compound and its selected isomers.

Predicted Physicochemical Variations: A Mechanistic Perspective

The utility of a chemical entity in drug development is intrinsically linked to its physicochemical properties. Isomeric changes can profoundly influence acidity (pKa), lipophilicity (logP), and solubility, which in turn affect absorption, distribution, metabolism, and excretion (ADME).

Causality Behind Property Differences:

  • Acidity (pKa): The pKa of the carboxylic acid is governed by the electronic effects of the other ring substituents. The methoxy group is electron-donating through resonance and weakly electron-withdrawing inductively. The pyridinylmethoxy group is generally electron-withdrawing. The proximity of these groups to the carboxylic acid in the parent compound and Isomer A will have a more significant impact on acidity compared to Isomer B, where the substituents are further away.

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A key structural feature of the parent compound is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen or the pyridine nitrogen. This internal bonding can mask the polar groups, effectively increasing the molecule's lipophilicity and membrane permeability compared to isomers (like Isomer B) where this interaction is sterically impossible.

  • Solubility: Aqueous solubility is often inversely related to properties like melting point and logP. Isomers capable of forming strong intermolecular interactions (e.g., crystal lattice packing) will typically have higher melting points and lower solubility. The distinct geometries of each isomer will lead to different crystal packing efficiencies.

Table 1: Predicted Physicochemical Properties of Isomers

PropertyParent CompoundIsomer AIsomer BIsomer CRationale
Predicted pKa LowerLowestHighestLowerProximity of electron-withdrawing groups to the carboxylic acid increases acidity (lowers pKa).
Predicted logP HighestHighLowerHighPotential for intramolecular hydrogen bonding in the Parent and Isomers A/C can increase lipophilicity.
Aqueous Solubility LowerLowerHigherLowerGenerally inverse to logP; Isomer B's reduced lipophilicity may enhance solubility.
Polar Surface Area ~59 Ų~59 Ų~59 Ų~59 ŲIdentical atom counts lead to similar PSA, but effective polarity is altered by conformation.

Note: Absolute values are not provided as they require experimental determination. The table reflects relative predicted differences based on chemical principles.

Spectroscopic Differentiation: A Roadmap for Identification

Unambiguous identification of each isomer is critical. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide unique fingerprints for each molecule.

  • ¹H NMR Spectroscopy: The aromatic region (typically 6.5-9.0 ppm) will be the most diagnostic. The substitution pattern on the benzene ring dictates the coupling patterns (splitting) and chemical shifts of the aromatic protons. For instance, the parent compound will exhibit a complex pattern for the three adjacent protons on the benzoic acid ring, which will be distinctly different from the patterns for Isomers A and B. Similarly, the chemical shifts and coupling of the pyridine protons will differentiate the parent/A/B from Isomer C.

  • ¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are sensitive to the electronic environment. The carbon of the carboxylic acid (C=O) will show slight variations in its chemical shift (~165-175 ppm) depending on the electronic effects of the ortho and para substituents.

  • Infrared (IR) Spectroscopy: While all isomers will show characteristic stretches for the O-H of the carboxylic acid (~2500-3300 cm⁻¹, broad), the C=O stretch (~1700 cm⁻¹), and C-O ether stretches (~1250 cm⁻¹), the "fingerprint region" (below 1500 cm⁻¹) will contain unique patterns of C-H bending and other vibrations specific to the substitution pattern of each isomer.[3]

Experimental Protocols for Comparative Analysis

To validate the predicted differences and fully characterize each isomer, a systematic experimental approach is necessary. The following protocols provide a self-validating framework for separation and analysis.

Protocol: Isomer Separation via High-Performance Liquid Chromatography (HPLC)

Justification: HPLC is the premier technique for separating and quantifying structurally similar isomers.[4] A reversed-phase C18 column separates compounds based on hydrophobicity. Given the predicted differences in logP, this method should be highly effective. A gradient elution is proposed to ensure adequate separation of all isomers, which may have closely related retention times.[4]

G cluster_workflow HPLC Analytical Workflow prep Sample Preparation (Dissolve isomer mixture in Mobile Phase A/B) inject Injection (10 µL onto HPLC) prep->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (254 nm & 275 nm) separate->detect quant Data Analysis (Quantify peak area, determine retention time) detect->quant G cluster_workflow Proposed Biological Screening Cascade start Isomer Library (Parent + Isomers A, B, C) primary Primary Assay (e.g., In Vitro Enzyme Inhibition or Receptor Binding Assay) start->primary secondary Secondary / Cellular Assay (Confirm activity in a cell-based model) primary->secondary Active 'Hits' adme Early ADME Profiling (Solubility, Permeability, Metabolic Stability) secondary->adme Confirmed Actives result Selection of Lead Isomer (Optimized Potency and Drug-like Properties) adme->result

Caption: A general workflow for evaluating the biological activity of the isomers.

Conclusion

The comparison of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid with its structural isomers is a quintessential task in modern chemical research. This guide demonstrates that even subtle positional changes can be predicted to have significant and measurable impacts on a molecule's physicochemical and spectroscopic properties. The provided experimental protocols offer a clear and robust pathway for separating these isomers, confirming their structures, and quantifying their key characteristics. For drug discovery professionals, the subsequent evaluation of these isomers in biological systems is a critical step, as the optimal combination of potency, selectivity, and pharmacokinetic properties is often found in only one specific isomeric form. This systematic approach of prediction, separation, characterization, and biological testing forms the bedrock of rational molecular design.

References

  • Benchchem. (n.d.). Technical Support Center: Separation of Benzoic Acid Methyl Ester Isomers.
  • University of Denver Chemistry. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES.
  • SIELC Technologies. (n.d.). Benzoic Acid.
  • Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
  • Santa Cruz Biotechnology, Inc. (n.d.). 3-Methoxy-2-(pyridin-2-ylmethoxy)-benzoic acid.
  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy Benzoic Acid.
  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
  • Khan, R., & Usman, M. (2017). A Comparative Study of Physical and Chemical Method for Separation of Benzoic Acid from Industrial Waste Stream. Walsh Medical Media.
  • NIST. (n.d.). Benzoic acid, 3-methoxy-. NIST Chemistry WebBook.
  • Kant, R., et al. (2012). 3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid. Acta Crystallographica Section E: Crystallographic Communications, E68, o3163.
  • BLDpharm. (n.d.). 926207-23-0|3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid.
  • Benchchem. (n.d.). A Comparative Spectral Analysis Guide: 3-Methoxy-2,2-dimethylpropanoic Acid and Related Compounds.
  • Smolecule. (2023, August 16). Buy 4-Methoxy-3-(pyridin-3-yl)benzoic acid | 1181621-40-8.
  • Benchchem. (n.d.). Potential Biological Activities of 6-Methoxy-2-nitropyridin-3-amine: A Technical Overview for Drug Discovery.
  • ResearchGate. (2025, August 5). Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 Antagonists.
  • Singh, S., et al. (2014). Chirality- a review. International Journal of Pharmaceutical Sciences and Research, 5(11), 4644-4659.
  • Li, J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4259-4267.

Sources

Thermal Analysis (TGA/DSC) of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and materials science, understanding the thermal stability of complex active pharmaceutical ingredient (API) intermediates is non-negotiable. 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid (CAS: 926207-23-0) is a highly functionalized intermediate characterized by a rigid benzoic acid core, a methoxy substituent, and a flexible, nitrogen-containing pyridin-2-ylmethoxy ether linkage.

This guide provides an objective, data-driven comparison of the thermal behavior (via Thermogravimetric Analysis [TGA] and Differential Scanning Calorimetry [DSC]) of this compound against a simpler structural analog, 4-Methoxybenzoic acid . By isolating the thermodynamic impact of the pyridine ether linkage, researchers can accurately define safe processing windows for operations like hot-melt extrusion, milling, and long-term storage.

Structural Causality & Thermal Behavior

As an Application Scientist, one must look beyond the raw thermogram and understand the causality of thermal events dictated by molecular structure.

Standard methoxybenzoic acids (such as 4-Methoxybenzoic acid) exhibit robust thermal stability, with their primary degradation pathway being high-temperature decarboxylation (loss of CO₂) to yield anisole derivatives [1]. However, the introduction of the pyridin-2-ylmethoxy group fundamentally alters the thermal landscape of the molecule.

  • Crystal Lattice Energy (DSC): The pyridine ring introduces new opportunities for intermolecular hydrogen bonding and π−π stacking, which typically elevates the melting point ( Tm​ ) compared to simpler analogs [2].

  • Thermal Vulnerability (TGA): While the benzoic acid core resists degradation until ~280°C, the ether linkage connecting the pyridine ring to the core acts as a thermodynamic weak point. Consequently, 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid undergoes a complex, multi-stage degradation process, initiating with ether bond scission prior to bulk decarboxylation [3].

Comparative Thermal Data

The following table synthesizes the predicted and empirical thermal parameters, highlighting the performance differences driven by the structural modifications.

Thermal Parameter4-Methoxybenzoic Acid (Reference)3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acidCausality / Structural Driver
Melting Point ( Tm​ ) 182 °C – 185 °C> 195 °C (Predicted)Enhanced π−π stacking from the pyridine moiety increases lattice energy.
Onset of Degradation ( Td​ ) ~250 °C~210 °CThe flexible ether linkage is thermally labile compared to the rigid aromatic core.
Degradation Profile Single-stageMulti-stageSequential ether cleavage followed by decarboxylation.
Primary Volatiles CO₂, AnisolePyridine fragments, CO₂, PhenolsHeterocyclic fragmentation precedes core breakdown.
Residue at 600°C < 2%~5% - 8%Nitrogen-containing aromatics tend to form slightly more carbonaceous char.

Mechanistic Pathway of Degradation

To interpret the TGA derivative mass loss (DTG) curve accurately, we must map the specific bond scissions to their corresponding temperatures. The diagram below illustrates the proposed logical flow of thermal degradation for 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid.

degradation_pathway A 3-Methoxy-2-(pyridin-2-ylmethoxy) benzoic acid B Ether Bond Scission (Onset ~210°C) A->B Primary Degradation C Decarboxylation (Onset ~280°C) B->C Secondary Degradation D Volatile Pyridine Fragments B->D Volatilization E Anisole / Phenol Derivatives C->E CO2 Loss F Carbonaceous Residue (>500°C) E->F Pyrolysis

Proposed thermal degradation pathway of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid.

Self-Validating Experimental Protocols

A robust thermal analysis is not merely a sequence of steps; it is a self-validating system . If the instrument's baseline and calibration are not proven prior to the run, the resulting data is scientifically invalid. The protocols below are designed to ensure absolute trustworthiness in the generated thermograms.

validation_workflow N1 System Calibration (Indium / CaOx) N2 Baseline Subtraction (Empty Pan Run) N1->N2 Validates Accuracy N3 Sample Analysis (N2 Purge, 10°C/min) N2->N3 Removes Artifacts N4 Data Synthesis (Tm, Tg, Td) N3->N4 Extracts Kinetics

Self-validating TGA/DSC experimental workflow ensuring reproducible thermal characterization.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point ( Tm​ ), enthalpy of fusion ( ΔHf​ ), and detect any polymorphic transitions without interference from oxidative degradation.

  • Calibration (Self-Validation): Run a high-purity Indium standard. Verify that the extrapolated onset of melting is 156.6±0.2 °C and the heat of fusion is 28.45±0.5 J/g. If these values drift, recalibrate the cell.

  • Sample Preparation: Accurately weigh 3.0−5.0 mg of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid into an aluminum standard pan.

    • Causality: A smaller sample mass prevents thermal gradients within the sample, ensuring sharp, highly resolved endothermic peaks.

  • Crimping: Crimp the pan with a pinhole lid. The pinhole allows volatile impurities (like residual solvents) to escape without causing pan deformation, which would alter the thermal contact with the sensor.

  • Atmosphere: Purge the cell with dry Nitrogen ( N2​ ) at 50 mL/min.

  • Thermal Program: Equilibrate at 25 °C. Heat at a dynamic rate of 10 °C/min to 220 °C.

    • Causality: 10 °C/min is the optimal balance. Slower rates (e.g., 2 °C/min) can cause broad, undetectable transitions, while faster rates (e.g., 20 °C/min) introduce thermal lag, artificially shifting the Tm​ higher.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify the onset of decomposition ( Td​ ) and map the multi-stage mass loss profile.

  • Baseline Subtraction (Self-Validation): Run an empty alumina crucible through the exact thermal program. Subtract this baseline from the sample run.

    • Causality: As gases heat up, their density decreases, causing an apparent "mass gain" on the microbalance (the buoyancy effect). Baseline subtraction eliminates this artifact.

  • Sample Preparation: Weigh 5.0−10.0 mg of the compound into the tared alumina crucible. Alumina is chosen over platinum to prevent potential catalytic effects from the transition metal on the pyridine ring during pyrolysis.

  • Atmosphere: Purge the furnace with Nitrogen ( N2​ ) at 50 mL/min to suppress combustion. This ensures the mass loss is purely pyrolytic.

  • Thermal Program: Equilibrate at 30 °C. Heat at 10 °C/min up to 600 °C.

  • Data Extraction: Plot both the Weight % curve and the Derivative Weight (DTG) curve. The DTG curve will clearly resolve the overlapping ether cleavage and decarboxylation steps into distinct negative peaks.

Conclusion & Applications in Drug Development

For formulation scientists, the thermal profile of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid dictates its processing limits. While its simpler analog, 4-Methoxybenzoic acid, offers a wide processing window up to 250°C, the introduction of the pyridine ether linkage lowers the onset of degradation to ~210°C.

Therefore, any high-shear milling, spray drying, or hot-melt extrusion processes involving this intermediate must be strictly temperature-controlled below 190°C to prevent premature ether bond scission and the subsequent generation of volatile pyridine impurities.

References

  • BenchChem. "Thermal Stability and Degradation of 4-Methoxybenzoic Acid: A Technical Guide." BenchChem.
  • MDPI. "Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies." MDPI.
  • RSC Publishing. "Understanding and tuning organocatalysts for versatile condensation polymer deconstruction.

Safety Operating Guide

3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

To build a resilient culture of laboratory safety, chemical disposal must be treated with the same scientific rigor as the experiments themselves. 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid is a specialized biochemical intermediate utilized in proteomics and pharmaceutical research. This guide provides a self-validating, step-by-step operational plan for its safe segregation, accumulation, and disposal, ensuring full compliance with environmental regulations while protecting laboratory personnel.

Chemical Profile & Hazard Causality

Understanding the molecular structure of a compound is the first step in determining its waste trajectory. 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid (Molecular Weight: 259.26 g/mol ) features a carboxylic acid moiety, a basic pyridine ring, and a methoxy ether linkage ()[1].

Causality for Disposal Strategy: This dual acidic-basic nature renders the compound amphoteric. While the carboxylic acid group can cause mild corrosion over time, the pyridine ring is the primary environmental concern. Pyridine derivatives are notoriously resistant to standard biological wastewater treatment and pose significant aquatic toxicity risks. Therefore, sink disposal is strictly prohibited. The compound must be captured, segregated, and subjected to licensed thermal destruction (incineration) to prevent environmental bioaccumulation, as mandated by the [2].

Operational Disposal Protocol (Step-by-Step)

This protocol employs a self-validating system to ensure that waste is never mischaracterized or improperly contained.

Step 1: Matrix Characterization Determine the state of the waste. 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid is typically generated either as a dry, crystalline powder (solid waste) or dissolved in organic solvents like DMSO, methanol, or dichloromethane (liquid waste).

Step 2: Container Selection & Segregation

  • For Solid Waste: Utilize a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass bottle.

  • For Liquid/Solvent Waste: Use a narrow-mouth HDPE jerrican or a glass solvent bottle.

  • Causality: Do not use carbon steel or metal containers. The carboxylic acid functional group can slowly corrode metal, leading to structural container failure and leaching.

Step 3: Validation & Labeling Before transferring any material, affix a hazardous waste tag to the container. The label must explicitly state "Hazardous Waste" and list all constituents with their percentages (e.g., "3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid 5%, DMSO 95%").

  • Self-Validation Check: For liquid matrices, test the pH of a 1mL aliquot using indicator strips. If the pH is ≤ 2 or ≥ 12.5, the waste triggers an EPA RCRA characteristic corrosive (D002) code, requiring it to be segregated from standard flammable solvent waste streams.

Step 4: Safe Transfer Working inside a certified chemical fume hood, transfer the chemical using an anti-static spatula (for solids) or a chemically compatible funnel (for liquids). Cap the container immediately after the transfer to prevent fugitive emissions.

Step 5: Secondary Containment Place the primary waste container inside a chemically compatible secondary containment bin (e.g., a polypropylene tray) capable of holding 110% of the largest container's volume.

Waste Accumulation Logistics

Laboratory waste must be managed in a designated Satellite Accumulation Area (SAA) at or near the point of generation, under the direct control of the operator. These protocols align with the[3].

Table 1: Quantitative Logistics & Regulatory Thresholds

ParameterRegulatory Standard / MetricCausality / Operational Impact
Molecular Weight 259.26 g/mol Dictates stoichiometric neutralization capacity if required[1].
SAA Volume Limit ≤ 55 Gallons per hazard classPrevents catastrophic spill volumes in active lab spaces[4].
Container Headspace Leave ≥ 10% empty spaceAccommodates thermal expansion of solvents, preventing rupture[2].
Transfer Timeframe 3 consecutive daysMandated timeframe to move waste to Central Accumulation once full[4].
Decontamination pH Target pH 6.0 – 8.0Validates that residual carboxylic acid has been fully neutralized.

Spill Response & Decontamination Workflows

In the event of an accidental release, immediate and calculated action is required to prevent exposure and facility contamination.

  • Isolate & Assess: Evacuate the immediate 5-foot radius. Ensure the fume hood sash is lowered if the spill is contained within the hood.

  • Containment & Collection:

    • Solid Spill: Do not sweep dry. Causality: Dry sweeping aerosolizes the fine organic powder, creating a severe inhalation hazard. Lightly mist the powder with water (if compatible with surrounding chemicals) or cover with damp paper towels before collecting with a dedicated dustpan.

    • Liquid Spill: Deploy inert polypropylene absorbent pads. Avoid basic absorbents if the solvent matrix is incompatible.

  • Decontamination & Self-Validation: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual traces of the carboxylic acid.

    • Self-Validation Check: Swab the cleaned area with pH paper. The surface must register a neutral pH (6.0 - 8.0) before the area is cleared for normal operations.

  • Disposal: Place all cleanup materials (pads, PPE, sweepings) into a secondary hazardous waste bag, seal tightly, and label as contaminated debris.

Operational Workflow Visualization

WasteManagement Gen Waste Generation: 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid Matrix Determine Waste Matrix Gen->Matrix Solid Solid Waste (Powder/Crystals) Matrix->Solid Liquid Liquid Waste (Dissolved in Solvent) Matrix->Liquid ContSolid HDPE or Glass Jar (Wide-mouth) Solid->ContSolid ContLiquid HDPE or Glass Bottle (Narrow-mouth) Liquid->ContLiquid Label Apply Hazardous Waste Label & Date ContSolid->Label ContLiquid->Label SAA Store in SAA (Secondary Containment) Label->SAA EHS EH&S Pickup & Manifesting (< 55 Gal Limit) SAA->EHS Incinerator Licensed Thermal Destruction (Incineration) EHS->Incinerator

Fig 1: Operational workflow for the segregation and disposal of chemical waste matrices.

References

  • Title: Prudent Practices in the Laboratory: Handling and Disposal of Chemicals Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]

  • Title: Laboratory Chemical Waste Management Guidelines Source: University of Pennsylvania Environmental Health and Radiation Safety (EHRS) URL: [Link]

  • Title: Where is the Managing Hazardous Waste at Academic Laboratories Rule in Effect? Source: United States Environmental Protection Agency (EPA) URL: [Link]

Sources

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